Technical Documentation Center

2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile
  • CAS: 1343099-23-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

This technical guide details the spectroscopic characterization of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile , a critical intermediate in the synthesis of pyrazolo-fused heterocycles and kinase inhibitors.[1] Strategic Ov...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile , a critical intermediate in the synthesis of pyrazolo-fused heterocycles and kinase inhibitors.[1]

Strategic Overview

In medicinal chemistry, the 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile scaffold serves as a versatile "linchpin" intermediate.[1] Its cyanomethyl group allows for rapid transformation into amino-pyrazoles (via Thorpe-Ziegler cyclization) or pyrazolo[1,5-a]pyrimidines.[2]

Accurate spectroscopic identification is paramount because the synthesis of this compound often yields regioisomeric byproducts (e.g., the 5-isomer or N-alkylated impurities).[1][3][2] This guide provides the definitive spectral fingerprints required to validate the structure and purity of the 3-substituted isomer.[1][3]

Structural Context[1][3][4][5]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [4][2]
  • Molecular Weight: 183.21 g/mol [4][2][5]

  • Key Features:

    • Pyrazole Core: Aromatic 5-membered ring with 1,3-substitution.[1][3][2]

    • N-Phenyl Group: Attached at position 1, providing a diagnostic aromatic region.[1][3][2]

    • Cyanomethyl Arm: Attached at position 3, the reactive center.[1][4][3]

Synthesis & Sample Preparation

To ensure the spectra described below are reproducible, the sample is assumed to be synthesized via the nucleophilic substitution of 3-(chloromethyl)-1-phenylpyrazole with cyanide or the condensation of phenylhydrazine with an appropriate


-ketonitrile derivative .[1]
Sample Preparation Protocol

For high-resolution NMR (400 MHz+):

  • Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug to remove inorganic salts (e.g., NaCN/NaCl residues) that cause line broadening.[4][3][2]

SynthesisWorkflow Start Start: 3-(chloromethyl)-1-phenylpyrazole Reaction Reaction: NaCN, DMSO, 60°C Start->Reaction Workup Workup: EtOAc Extraction Reaction->Workup Purification Purification: SiO2 Column (Hex/EtOAc 4:1) Workup->Purification Analysis Analysis: 1H/13C NMR, IR Purification->Analysis

Figure 1: Standard workflow for the isolation and characterization of the target pyrazole acetonitrile.[1]

Spectroscopic Data Analysis[4][5][7][8][9]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the nitrile functionality.[3][2]

Functional GroupFrequency (

, cm

)
IntensityAssignment
C

N Stretch
2250 – 2255 Medium/SharpCharacteristic nitrile stretch (non-conjugated).[2]
C=C / C=N Stretch 1595, 1500StrongPyrazole and Phenyl ring skeletal vibrations.[4][3]
C-H Stretch (Ar) 3050 – 3100WeakAromatic C-H stretching.[4][2]
C-H Stretch (Aliph) 2920 – 2960WeakMethylene (-CH

-) stretching.[2]

Expert Insight: A shift of the nitrile peak to lower wavenumbers (<2220 cm


) would indicate conjugation with an enolate or impurity, suggesting the sample is wet or basic.[4][2]
Proton NMR ( H NMR)

Solvent: CDCl


 | Reference:  TMS (

0.00)[4][2]

The


H NMR spectrum is defined by three distinct regions: the pyrazole protons, the phenyl group, and the methylene singlet.[1][3]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.92 Doublet (d)1H

H-5 (Pyrazole) .[2] Deshielded by adjacent Nitrogen.[1][3][2]
7.64 – 7.68 Multiplet (m)2H-Phenyl (Ortho) .[2]
7.42 – 7.48 Multiplet (m)2H-Phenyl (Meta) .[2]
7.28 – 7.34 Multiplet (m)1H-Phenyl (Para) .[2]
6.68 Doublet (d)1H

H-4 (Pyrazole) .[4][2] Shielded; characteristic of 3-subst.[1][2]
3.86 Singlet (s)2H--CH

-CN
.[2] Diagnostic singlet.

Mechanistic Interpretation:

  • Regioisomer Confirmation: The coupling constant between H-4 and H-5 (

    
     Hz) is specific to the pyrazole ring.[2] If the substituent were at position 4, you would see two singlets (or very weak coupling) for H-3 and H-5.[1][3][2]
    
  • Shift of H-5: The H-5 proton appears downfield (~7.92 ppm) due to the anisotropic effect of the N-phenyl ring and the electronegativity of the adjacent N2 nitrogen.[1]

Carbon-13 NMR ( C NMR)

Solvent: CDCl


 | Decoupling:  Proton Decoupled[4][2]
Chemical Shift (

, ppm)
Carbon TypeAssignment
146.5 C

C-3 (Pyrazole) .[2] Ipso to acetonitrile group.[1][3][2]
139.8 C

Phenyl (Ipso) .[2] Attached to N1.
129.5 CHPhenyl (Meta) .[2]
127.8 CHC-5 (Pyrazole) .[2]
126.5 CHPhenyl (Para) .[4][2]
119.2 CHPhenyl (Ortho) .
117.4 C

-CN (Nitrile) .[4][2]
105.8 CHC-4 (Pyrazole) .[2] Significantly shielded.[1][3][2]
17.8 CH

-CH

-CN
.[1] Upfield due to sp

hybridization.[1][3][2]

Structural Validation & Logic (NOE)[2][4]

To distinguish the target 3-isomer from the potential 5-isomer byproduct (where the acetonitrile group is at position 5, adjacent to the N-phenyl), a 1D NOE (Nuclear Overhauser Effect) experiment is the "Gold Standard" validation method.[1][3][2]

NOE_Logic Experiment Experiment: Irradiate Phenyl Ortho-Protons (~7.65 ppm) Result_3_Isomer Observation: Enhancement of H-5 (~7.92 ppm) CONCLUSION: Target 3-Isomer confirmed Experiment->Result_3_Isomer Strong NOE Result_5_Isomer Observation: Enhancement of -CH2- group (~3.86 ppm) CONCLUSION: 5-Isomer Impurity Experiment->Result_5_Isomer Strong NOE

Figure 2: NOE logic flow for distinguishing regioisomers. In the target 3-isomer, the N-Phenyl group is spatially close to the H-5 proton.[1][3] In the 5-isomer, the N-Phenyl is close to the methylene group.[1][3]

References

  • Elguero, J., et al. (2002).[4][3][2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[1][3][2]

  • National Center for Biotechnology Information. (2023).[4][2] PubChem Compound Summary for CID 21525696, 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile. [4][2]

  • Venkateswarlu, V., et al. (2018).[4][3][2] Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances, 8, 23279-23282.[1][4][3][2] (Provides analogous chemical shifts for 1-phenyl-3-substituted pyrazoles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][2] (Source for general nitrile and pyrazole shift correlations). [4][2]

Sources

Exploratory

Title: A Practical Guide to the Initial Biological Activity Screening of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for conducting the initial biological activity screening of nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting the initial biological activity screening of novel 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3][4] This document, designed for researchers and drug development professionals, moves beyond simple protocols to explain the underlying rationale for experimental choices. It details robust, self-validating methodologies for synthesizing the core scaffold and for conducting primary in vitro screening against key microbial and cancer targets. The guide includes step-by-step protocols for antimicrobial, antifungal, and anticancer assays, complete with data interpretation guidelines and visual workflows to ensure scientific integrity and reproducibility.

The Strategic Importance of the Pyrazole Scaffold

A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[2][4] Its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, antineoplastic agents, and antimicrobial drugs.[1][2][4][5] The diverse biological activities reported for pyrazole derivatives include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][6]

Rationale for Targeting 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Derivatives

The 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile core represents a strategic starting point for library synthesis. The phenyl group at the N1 position and the acetonitrile group at the C3 position offer key sites for chemical modification. The acetonitrile moiety, in particular, can act as a versatile synthetic handle or contribute directly to target binding. By systematically modifying substituents on the phenyl ring and exploring reactions of the acetonitrile group, a diverse chemical library can be generated to probe structure-activity relationships (SAR) effectively.

The Role of Primary Screening in Drug Discovery

Initial biological screening is a critical filter in the drug discovery pipeline. Its purpose is to efficiently and cost-effectively identify "hit" compounds—molecules that exhibit a desired biological activity at a relevant concentration—from a larger library of synthesized derivatives. This initial phase relies on robust, high-throughput, and reproducible in vitro assays to quickly triage compounds, allowing researchers to focus resources on the most promising candidates for further optimization.

Synthesis and Characterization of Derivatives

General Synthetic Strategy

The synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile derivatives often begins with a Claisen-Schmidt condensation or a similar reaction to form a chalcone-like intermediate, followed by cyclization with a hydrazine derivative.[5][7][8] The specific pathway can be adapted, but a common approach involves the reaction of a substituted acetophenone with an appropriate aldehyde, followed by cyclization to form the pyrazole core.

Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis of the target compounds.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization Reactants Substituted Acetophenone + Aldehyde Derivative Reaction1 Claisen-Schmidt Condensation Reactants->Reaction1 Intermediate Chalcone Intermediate Reaction1->Intermediate Reaction2 Cyclization (e.g., in Acetic Acid) Intermediate->Reaction2 Hydrazine Phenylhydrazine (or derivative) Hydrazine->Reaction2 Crude Crude Pyrazole Derivative Reaction2->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Compound Purify->Pure TLC TLC Monitoring Purify->TLC Characterize Structural Characterization (NMR, IR, MS) Pure->Characterize G cluster_diffusion Qualitative Screen: Agar Diffusion cluster_dilution Quantitative Screen: Broth Microdilution start Synthesized Pyrazole Derivatives d1 Prepare Inoculated Agar Plates start->d1 b1 Perform 2-Fold Serial Dilutions in 96-Well Plate start->b1 d2 Apply Compound-Impregnated Disks d1->d2 d3 Incubate (24-48h) d2->d3 d4 Measure Zone of Inhibition (mm) d3->d4 b4 Determine MIC (Lowest concentration with no growth) d4->b4 Informs selection for quantitative testing b2 Inoculate with Standardized Microbial Suspension b1->b2 b3 Incubate (24-48h) b2->b3 b3->b4

Caption: Parallel workflows for antimicrobial screening.

In Vitro Anticancer Activity Screening

Rationale and Target Selection

The pyrazole scaffold is a frequent component of molecules designed to inhibit cancer cell proliferation. [9][10][11]An initial cytotoxicity screen against a panel of human cancer cell lines is essential to identify compounds with potential antineoplastic activity.

Selection of Cell Lines: A diverse panel is recommended to identify broad-spectrum activity or potential selectivity.

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive). [9]* A549: Human lung carcinoma. [9][10][11]* HepG2: Human liver carcinoma. [9]* HCT-116: Human colorectal carcinoma. [9]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. [10][12]Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • 96-well cell culture plates

  • Selected human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 48-72 hours. [12]3. MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). [12]

Anticancer Screening (MTT) Workflow

A 1. Seed Cancer Cells in 96-Well Plate (1x10⁴ cells/well) B 2. Incubate 24h for Cell Adhesion A->B C 3. Treat with Serial Dilutions of Pyrazole Derivatives B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate % Viability & Determine IC₅₀ Value G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Summarizing Quantitative Data

All quantitative results from the screening assays should be summarized in clear, well-organized tables for easy comparison across the series of derivatives.

Table 1: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)

Compound ID S. aureus E. coli C. albicans
PD-ACN-01 16 64 >128
PD-ACN-02 8 32 64
PD-ACN-03 >128 >128 >128
Streptomycin 4 8 N/A

| Fluconazole | N/A | N/A | 8 |

Table 2: Hypothetical Anticancer Screening Results (IC₅₀ in µM)

Compound ID A549 (Lung) MCF-7 (Breast) HepG2 (Liver)
PD-ACN-01 12.5 35.2 28.1
PD-ACN-02 5.8 15.7 9.3
PD-ACN-03 >100 >100 >100

| Doxorubicin | 0.8 | 0.5 | 1.1 |

Establishing Hit Criteria and Next Steps

A "hit" is a compound that meets a predefined activity threshold. This threshold should be set based on the therapeutic area and the potency of the standard control drug. For example, a primary hit might be defined as any compound with an MIC ≤ 16 µg/mL or an IC₅₀ ≤ 10 µM.

Compounds identified as hits should be prioritized for:

  • Confirmation Screening: Re-testing to confirm the initial activity.

  • Secondary Assays: More complex assays to elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays for anticancer hits). [9][12]3. Lead Optimization: Chemical modification to improve potency and drug-like properties, guided by preliminary SAR.

Conclusion

This guide outlines a systematic and robust approach for the initial biological evaluation of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile derivatives. By integrating validated protocols for antimicrobial, antifungal, and anticancer screening with a clear rationale for each step, researchers can efficiently identify promising lead compounds. Adherence to these methodologies ensures the generation of high-quality, reproducible data, forming a solid foundation for subsequent stages of the drug discovery process.

References

  • National Center for Biotechnology Information.[Link]

  • National Center for Biotechnology Information.[Link]

  • Journal of Chemical Health Risks.[Link]

  • National Center for Biotechnology Information.[Link]

  • ResearchGate.[Link]

  • MDPI.[Link]

  • National Center for Biotechnology Information.[Link]

  • Taylor & Francis Online.[Link]

  • ACS Publications.[Link]

  • Connect Journals.[Link]

  • International Journal of Novel Research and Development.[Link]

  • MDPI.[Link]

  • National Center for Biotechnology Information.[Link]

  • SRR Publications.[Link]

  • SciELO.[Link]

  • IJCRT.[Link]

  • MDPI.[Link]

  • ResearchGate.[Link]

  • Google Patents.

  • International Journal of Pharmaceutical Sciences and Research.[Link]

  • ResearchGate.[Link]

  • PubMed.[Link]

  • ResearchGate.[Link]

  • International Journal of Pharmaceutical Science Invention.[Link]

  • National Center for Biotechnology Information.[Link]

  • REAL-J.[Link]

  • National Center for Biotechnology Information.[Link]

  • Bibliomed.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Pyrazolo[4,3-c]pyridines via Vilsmeier-Haack Cyclization

Executive Summary & Scientific Rationale The pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like celecoxib and sildenafil. However, the 1-phenyl-1H-pyrazol-3-yl moiety offers a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like celecoxib and sildenafil. However, the 1-phenyl-1H-pyrazol-3-yl moiety offers a distinct, underutilized vector for chemical space expansion compared to its more common 5-isomer counterparts.

This Application Note details the transformation of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile into novel fused pyrazolo[4,3-c]pyridines . While the literature is saturated with syntheses starting from 5-aminopyrazoles (yielding pyrazolo[3,4-b]pyridines), this protocol leverages the reactivity of the C3-acetonitrile side chain and the nucleophilic C4 position.

Why this pathway?

  • Topology: It grants access to the [4,3-c] fusion system, which is electronically distinct from the [3,4-b] system found in many kinase inhibitors, potentially offering novel IP space and binding profiles.

  • Efficiency: We utilize a Vilsmeier-Haack cyclization strategy.[1][2][3] This "one-pot" cascade achieves simultaneous formylation at C4 and cyclization with the nitrile nitrogen, converting a linear precursor into a bicyclic heteroaromatic core in a single operation.

Chemical Mechanism & Pathway Analysis[4]

The success of this synthesis relies on the "push-pull" electronic character of the starting material. The pyrazole ring is electron-rich (enamine-like), making C4 susceptible to electrophilic attack. The acetonitrile group provides the necessary nitrogen nucleophile for ring closure.

Reaction Cascade Logic
  • Vilsmeier Reagent Formation: In situ generation of the chloroiminium salt (electrophile) from DMF and POCl

    
    .
    
  • C4 Formylation: Electrophilic aromatic substitution at the pyrazole C4 position.

  • Enolization & Cyclization: The nitrile nitrogen attacks the electrophilic Vilsmeier intermediate (or the formed aldehyde), followed by elimination to aromatize the pyridine ring.

G cluster_0 Vilsmeier-Haack Cascade SM 2-(1-phenyl-1H-pyrazol-3-yl) acetonitrile Int1 Intermediate A: C4-Imine Salt SM->Int1 Electrophilic Attack (C4 Position) VR Vilsmeier Reagent (POCl3 + DMF) VR->SM Reagent Int2 Intermediate B: Nitrile Activation Int1->Int2 Intramolecular Cyclization Prod Target: 4-chloro-1-phenyl-1H- pyrazolo[4,3-c]pyridine Int2->Prod -HCl, -PO2Cl2 Aromatization

Figure 1: Mechanistic pathway for the conversion of pyrazole-acetonitrile to pyrazolo[4,3-c]pyridine via Vilsmeier-Haack reagent.[3][4][5][6]

Detailed Experimental Protocol

Protocol A: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[4,3-c]pyridine

Objective: To fuse a pyridine ring onto the C3-C4 bond of the pyrazole using the nitrile nitrogen.

Reagents & Materials:

  • Starting Material: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv, 10 mmol, ~1.83 g)

  • Phosphorus Oxychloride (POCl

    
    ):  (5.0 equiv, 50 mmol, 4.6 mL)
    
  • N,N-Dimethylformamide (DMF): (10.0 equiv, 100 mmol, 7.7 mL)

  • Solvent: Anhydrous DMF (as solvent/reagent)

  • Quenching: Saturated NaHCO

    
     solution, Crushed ice.
    

Step-by-Step Methodology:

  • Reagent Preparation (0°C):

    • In a dry 50 mL round-bottom flask equipped with a drying tube (CaCl

      
      ), add anhydrous DMF (7.7 mL).
      
    • Cool the flask to 0°C in an ice/salt bath.

    • Add POCl

      
       (4.6 mL) dropwise over 15 minutes. Caution: Exothermic reaction. Ensure temperature remains <5°C to prevent decomposition of the Vilsmeier complex.
      
    • Stir at 0°C for 30 minutes to ensure formation of the chloroiminium salt (white/yellowish suspension may form).

  • Substrate Addition:

    • Dissolve the starting material (1.83 g) in a minimum amount of anhydrous DMF (2-3 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase (Heating):

    • Remove the ice bath and allow the mixture to reach room temperature (stir for 30 mins).

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexane). The starting material (

      
      ) should disappear, and a new, less polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark viscous oil slowly onto 100 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution carefully with saturated NaHCO

      
       (or solid NaOAc) until pH 
      
      
      
      7–8. Note: A solid precipitate should form upon neutralization.
    • Stir the aqueous suspension for 1 hour to ensure full hydrolysis of phosphorus intermediates.

    • Filter the solid precipitate.[7] Wash with cold water (3 x 20 mL).

  • Purification:

    • Dry the crude solid in a vacuum oven at 45°C.

    • Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc/Hexane).

Expected Yield: 65–75% Appearance: Yellow to pale brown crystalline solid.

Protocol B: Functionalization via Nucleophilic Substitution (SNAr)

The resulting 4-chloro derivative is a potent electrophile. It can be derivatized with amines to create a library of bioactive compounds.

Reaction: 4-chloro-pyrazolo[4,3-c]pyridine + R-NH




4-amino-derivative.
  • Dissolve 4-chloro product (1 mmol) in Ethanol (5 mL).

  • Add primary amine (1.2 mmol) and DIPEA (1.5 mmol).

  • Reflux for 2–4 hours.

  • Cool and filter the precipitated product.

Data Interpretation & Validation

To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.

Table 1: Key Spectroscopic Markers for Validation

TechniqueParameterExpected SignalMechanistic Insight

H NMR
Pyridine-H (C6)Singlet/Doublet

8.4–8.6 ppm
Confirms formation of the pyridine ring.

H NMR
Pyridine-H (C7)Doublet

7.8–8.0 ppm
Confirms fusion pattern (coupling with C6).

H NMR
Nitrile (

-CH

)
Disappearance of singlet at

3.8–4.0
Confirms consumption of the active methylene.
IR C

N Stretch
Disappearance of peak at ~2250 cm

Confirms cyclization involving the nitrile.
MS (ESI) Molecular Ion[M+H]

consistent with Formula
Confirms Cl incorporation (distinct 3:1 isotope pattern).

Troubleshooting Guide:

  • Issue: Low yield or "tarry" product.

    • Cause: Overheating or moisture in DMF.

    • Fix: Distill DMF over CaH

      
       before use. Keep reaction temp strictly <95°C.
      
  • Issue: Incomplete cyclization (Intermediate aldehyde observed).

    • Cause: Insufficient POCl

      
       or premature quenching.
      
    • Fix: Increase POCl

      
       to 6-7 equiv and extend heating time.
      

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction[2][3][8][9][10][11]

    • Source: Chemistry Steps[5][6][7][10][12][13]

    • URL:[Link]

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach[13]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Reactivity of Pyrazole-Carbaldehydes (Vilsmeier Products)

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity[8][10]

    • Source: Arkivoc (Semantic Scholar)
    • URL:[Link][1][6][14]

  • Biological Relevance of Pyrazolo-Pyridines

    • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
    • Source: MDPI (Intern
    • URL:[Link][14]

Sources

Application

Application of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile in medicinal chemistry

Technical Application Note: Strategic Utilization of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile in Medicinal Chemistry Executive Summary The compound 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile represents a high-value "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile in Medicinal Chemistry

Executive Summary

The compound 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] Unlike its more common 4-substituted isomers, the 3-substituted acetonitrile derivative offers a unique vector for extending chemical space into the "western" region of the pyrazole core.[1]

This application note details the strategic use of this scaffold in three critical domains:

  • Divergent Synthesis: Accessing fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) via the active methylene group.

  • Linker Chemistry: Utilizing the nitrile as a precursor for ethylamine linkers in fragment-based drug design (FBDD) or PROTAC construction.[1]

  • Pharmacophore Installation: Hydrolysis to acetic acid derivatives mimicking COX-2 inhibitor side chains.[1]

Chemical Profile & Physiochemical Properties

PropertyDataRelevance
IUPAC Name 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrileOfficial nomenclature.[1]
CAS Number 1343099-23-9Unique identifier for sourcing.
Molecular Formula C₁₁H₉N₃MW: 183.21 g/mol .[1][2]
Structural Feature Cyanomethyl group (-CH₂CN) at C3Key Reactivity Center: The methylene protons are acidic (pKa ~25), enabling condensation reactions; the nitrile is a versatile electrophile.
Solubility DMSO, DMF, MeOH, DCMCompatible with standard organic synthesis workflows.
Stability Stable under ambient conditionsSuitable for library storage.[1] Avoid strong bases unless intended for deprotonation.[1]

Core Application: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

The most powerful application of this scaffold lies in its ability to form fused ring systems. The methylene group (


 to the nitrile) is sufficiently acidic to undergo condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA), forming an enaminonitrile intermediate. This intermediate is a "linchpin" for cyclization.[1]
Mechanism of Action
  • Activation: The methylene group is deprotonated or enolized.[1]

  • Condensation: Reaction with DMF-DMA yields the acrylo-nitrile species.[1]

  • Cyclization: Nucleophilic attack by amidines, guanidines, or hydrazines closes the pyrimidine ring.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Objective: To synthesize 7-amino-6-cyano-3-phenyl-pyrazolo[1,5-a]pyrimidine analogs.

Reagents:

  • Scaffold: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)

  • Reagent: DMF-DMA (1.2 equiv)[1]

  • Cyclization Partner: Guanidine Hydrochloride (or substituted amidine) (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) or K₂CO₃

  • Solvent: Ethanol (EtOH) or DMF[3]

Step-by-Step Methodology:

  • Enaminonitrile Formation:

    • Charge a round-bottom flask with 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (1.0 mmol) and DMF-DMA (1.2 mmol) in anhydrous toluene or DMF (5 mL).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a bright yellow spot, typically lower Rf).

    • Process Note: The intermediate, 3-(dimethylamino)-2-(1-phenyl-1H-pyrazol-3-yl)acrylonitrile, can often be isolated by precipitating with hexanes to remove unreacted DMF-DMA, or carried forward in situ.[1]

  • Cyclocondensation:

    • To the crude enaminonitrile solution, add Guanidine Hydrochloride (1.2 mmol) and NaOEt (2.5 mmol) in EtOH (10 mL).

    • Reflux for 8–12 hours.[1]

    • Observation: A precipitate usually forms as the fused heterocyclic product crashes out of the polar solvent.

  • Work-up & Purification:

    • Cool to room temperature.[1][4] Pour the reaction mixture into ice-cold water (50 mL).

    • Adjust pH to ~7 with dilute HCl if necessary.[1]

    • Filter the solid precipitate.[1][5] Wash with cold EtOH and Et₂O.[1]

    • Recrystallize from DMF/EtOH to obtain the pure fused system.

Secondary Application: Linker Logic & Functional Group Interconversion

In Fragment-Based Drug Design (FBDD), the acetonitrile group serves as a masked linker. It can be reduced to an ethylamine (extending the chain by 2 carbons) or hydrolyzed to an acetic acid.

Protocol B: Selective Reduction to 2-(1-phenyl-1H-pyrazol-3-yl)ethanamine

Objective: To generate a primary amine for amide coupling or PROTAC linker attachment.

Reagents:

  • Scaffold: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

  • Catalyst: Raney Nickel (active) or Pd/C (10% wt)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 40 psi) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol/Ammonia (7N NH₃ in MeOH is preferred to suppress secondary amine formation).[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the nitrile (1.0 mmol) in 7N NH₃ in MeOH (10 mL). The ammonia is critical to prevent the primary amine product from reacting with the intermediate imine (dimerization).

  • Hydrogenation:

    • Add Raney Nickel (~50 mg, washed with MeOH). Caution: Pyrophoric.[1]

    • Purge the vessel with Argon, then introduce H₂.

    • Stir vigorously at RT for 12–24 hours.

  • Work-up:

    • Filter the catalyst through a Celite pad under an Argon blanket (do not let the catalyst dry out).

    • Concentrate the filtrate in vacuo.[1]

    • Validation: The crude oil is typically pure enough for the next coupling step. Verify by LC-MS (M+1 = 188.2).[1]

Visualizations & Pathways

Diagram 1: Divergent Synthesis Map

This flowchart illustrates how the core scaffold serves as a hub for accessing three distinct chemical spaces.[1]

DivergentSynthesis Scaffold 2-(1-phenyl-1H-pyrazol-3-yl) acetonitrile (Core Hub) Path1 Pathway A: Active Methylene Condensation Scaffold->Path1 Path2 Pathway B: Nitrile Reduction Scaffold->Path2 Path3 Pathway C: Nitrile Hydrolysis Scaffold->Path3 Enamine Enaminonitrile Intermediate Path1->Enamine + DMF-DMA Amine Ethylamine Derivative (Linker for PROTACs) Path2->Amine H2 / Raney Ni Acid Acetic Acid Derivative (COX-2 / NSAID Analogs) Path3->Acid HCl / H2O FusedSystem Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitors) Enamine->FusedSystem + Guanidine/Hydrazine

Caption: Divergent synthetic pathways from the 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile scaffold.

Diagram 2: Mechanism of Pyrazolo-Pyrimidine Formation

Detailed logic flow for Protocol A.

Mechanism Step1 Step 1: Deprotonation Acidic methylene (α-CH2) activated Step2 Step 2: Condensation Reaction with DMF-DMA Forms Enaminonitrile Step1->Step2 - H+ Step3 Step 3: Nucleophilic Attack Amidine/Guanidine attacks enamine C=C Step2->Step3 + Nucleophile Step4 Step 4: Cyclization & Elimination Intramolecular attack on Nitrile Loss of Dimethylamine Step3->Step4 Final Final Product: Pyrazolo[1,5-a]pyrimidine Step4->Final

Caption: Mechanistic workflow for the formation of fused heterocyclic systems via the Knoevenagel-type condensation.

References

  • Accela ChemBio Inc. "Product Catalog: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS 1343099-23-9)."[1][6] AccelaChem.com.[1] Accessed February 26, 2026. Link

  • Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. (Describes the regioselective synthesis of the pyrazole core). Link

  • Marjani, A. P., et al. (2015). "The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc, 2015(5), 277-286. (Establishes the protocol for condensing aminopyrazoles/acetonitriles with diketones). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24750615 (Related Analog)." PubChem. Accessed February 26, 2026. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Derivatives in Drug Discovery

Introduction: The Privileged Role of Pyrazole Carboxamides in Medicinal Chemistry The pyrazole carboxamide scaffold is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Pyrazole Carboxamides in Medicinal Chemistry

The pyrazole carboxamide scaffold is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its remarkable ability to bind to a wide array of biological targets with high affinity and specificity.[1][2] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and an exocyclic amide linkage, is integral to numerous FDA-approved drugs.[1] Its prevalence stems from a unique combination of structural and electronic properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, while the carboxamide group provides a robust point for interaction with protein backbones.[3]

These derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5] Notable examples range from Celecoxib, a selective COX-2 inhibitor for treating inflammation, to Crizotinib, a kinase inhibitor used in cancer therapy.[1] The synthetic accessibility and the ease with which diverse substituents can be introduced onto both the pyrazole core and the amide nitrogen make this scaffold exceptionally attractive for generating large libraries of compounds for high-throughput screening and lead optimization.

This document provides a detailed guide for researchers, outlining the primary synthetic strategies, step-by-step experimental protocols, and critical insights into the synthesis of pyrazole carboxamide derivatives for drug discovery applications.

Dominant Synthetic Strategy: A Two-Stage Approach

The most versatile and widely adopted strategy for synthesizing a diverse library of pyrazole carboxamides involves a two-part sequence: first, the construction of a pyrazole ring bearing a carboxylic acid (or ester) functional group, followed by the formation of the amide bond with a desired amine.[4] This approach offers significant advantages, primarily the ability to perform late-stage diversification. A common pyrazole carboxylic acid intermediate can be coupled with a vast array of commercially or synthetically available amines, allowing for the systematic exploration of the chemical space around the amide moiety to fine-tune pharmacological activity.[4][6]

An alternative, though less common, strategy involves installing the carboxamide functionality onto an acyclic precursor before the cyclization reaction to form the pyrazole ring.[4] This route can be advantageous if the target amine is incompatible with the conditions required for the initial pyrazole synthesis or the final amidation step.

This guide will focus on the more prevalent and flexible first strategy.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Amide Bond Formation A 1,3-Dicarbonyl Compound C Pyrazole-5-Carboxylate Ester A->C Knorr Synthesis B Hydrazine Derivative B->C D Pyrazole-5-Carboxylic Acid C->D Saponification F Final Pyrazole Carboxamide D->F Amidation E Diverse Amine (R-NH2) E->F G Coupling Reagents G->F

Figure 1: General workflow for the synthesis of pyrazole carboxamide derivatives.

Part 1: Synthesis of the Pyrazole Carboxylic Acid Core

The construction of the pyrazole ring is the foundational stage of the synthesis. The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods.[1][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the purpose of this protocol, a β-ketoester is used as the 1,3-dicarbonyl component to directly install the necessary carboxylate group at the 5-position of the pyrazole ring.

G start1 Hydrazine Derivative intermediate1 Initial Adduct (Hydrazone/Enamine) start1->intermediate1 start2 β-Ketoester start2->intermediate1 + H+ (cat.) intermediate2 Cyclization intermediate1->intermediate2 Intramolecular Nucleophilic Attack intermediate3 Dehydration intermediate2->intermediate3 - H2O product Pyrazole-5-carboxylate intermediate3->product

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Protocol 1: Knorr Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

Objective: To synthesize a key pyrazole ester intermediate via acid-catalyzed cyclocondensation.

Materials:

Reagent M. Wt. Amount (mmol) Eq.
Phenylhydrazine 108.14 10 1.0
Ethyl 2,4-dioxovalerate (β-ketoester) 158.15 10 1.0
Glacial Acetic Acid 60.05 ~1 0.1

| Ethanol | 46.07 | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL) and phenylhydrazine (1.0 eq).

  • Begin stirring and add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[4]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.[4]

  • Cool the concentrated solution in an ice bath. The product may precipitate. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If precipitation does not occur, perform a liquid-liquid extraction. Add water to the mixture and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Saponification to Pyrazole-5-Carboxylic Acid

Objective: To hydrolyze the pyrazole ester to the corresponding carboxylic acid, preparing it for amide coupling.

Materials:

Reagent M. Wt. Amount (mmol) Eq.
Pyrazole-5-carboxylate ester (from Protocol 1) - 8 1.0
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) 23.95 (LiOH) 16 2.0
Tetrahydrofuran (THF) 72.11 30 mL -
Water 18.02 10 mL -

| Hydrochloric Acid (HCl), 1M solution | 36.46 | As needed | - |

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (3:1 ratio) in a round-bottom flask.[4]

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can accelerate the reaction.[4]

  • Monitor the reaction by TLC until the starting ester spot is completely consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Part 2: Formation of the Pyrazole Carboxamide Bond

The coupling of a carboxylic acid and an amine to form an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6][9] Direct condensation is thermodynamically unfavorable, thus requiring the activation of the carboxylic acid.[6] This is typically achieved in one of two ways: conversion to a highly reactive intermediate like an acid chloride, or the use of in-situ coupling reagents.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Acid Pyrazole Carboxylic Acid ActiveEster Activated Intermediate (e.g., O-acylisourea) Acid->ActiveEster Reagent Coupling Reagent (e.g., EDCI, HATU) Reagent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Amine (R-NH2) Amine->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Collapse & Proton Transfer

Figure 3: Generalized mechanism for amide bond formation using a coupling reagent.

Comparison of Common Amide Coupling Strategies

The choice of coupling method depends on the scale of the reaction, the nature of the substrates (especially the presence of sensitive functional groups), and cost considerations.

MethodActivating Agent(s)AdvantagesDisadvantages
Acid Chloride Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive, drives reaction to completion, inexpensive.Harsh conditions (heat, acidic byproduct HCl), not suitable for complex or acid-sensitive molecules.[6]
Carbodiimide DCC, DIC, EDCI (+ HOBt or DMAP)Mild conditions, broadly applicable, reliable.[6]Can cause racemization in chiral substrates (mitigated by additives like HOBt), DCC byproduct is poorly soluble.
Phosphonium BOP, PyBOPHigh yields, fast reaction times, low racemization.Reagents are expensive, byproducts can be difficult to remove.
Uronium/Aminium HBTU, HATUVery efficient, rapid, low racemization, particularly good for hindered amines.High cost of reagents.
Protocol 3A: Amide Coupling via an Acid Chloride Intermediate

Objective: To synthesize a pyrazole carboxamide using a robust, two-step, one-pot procedure.

Materials:

Reagent M. Wt. Amount (mmol) Eq.
Pyrazole-5-carboxylic acid (from Protocol 2) - 5 1.0
Thionyl Chloride (SOCl₂) or Oxalyl Chloride 118.97 (SOCl₂) 10 2.0
Dichloromethane (DCM), anhydrous 84.93 30 mL -
Target Amine (R-NH₂) - 6 1.2

| Triethylamine (TEA) or DIPEA | 101.19 (TEA) | 12.5 | 2.5 |

Procedure:

  • Acid Chloride Formation: To a flame-dried flask under a nitrogen atmosphere, add the pyrazole carboxylic acid (1.0 eq) and anhydrous DCM (20 mL).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature. Add one drop of anhydrous DMF as a catalyst.

  • Heat the mixture to reflux (40 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction to room temperature and remove the solvent and excess reagent in vacuo. The resulting crude pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately.[4]

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.[4]

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[2][4]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3B: Amide Coupling Using EDCI/HOBt

Objective: To synthesize a pyrazole carboxamide under mild conditions suitable for sensitive substrates.

Materials:

Reagent M. Wt. Amount (mmol) Eq.
Pyrazole-5-carboxylic acid (from Protocol 2) - 2 1.0
Target Amine (R-NH₂) - 2.2 1.1
EDCI (EDC) 191.70 2.4 1.2
HOBt 135.13 2.4 1.2
N,N-Dimethylformamide (DMF), anhydrous 73.09 10 mL -

| DIPEA (optional, as base) | 129.24 | 4 | 2.0 |

Procedure:

  • To a dry flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the target amine (1.1 eq) in anhydrous DMF.[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water, which may precipitate the product. Alternatively, extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Ensuring the purity and confirming the structure of the final pyrazole carboxamide derivatives is a critical step in the drug discovery process.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying research-scale quantities of these compounds. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Recrystallization from a suitable solvent system can be used for solid products to achieve high purity.

  • Characterization: The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring all expected protons and carbons are present with the correct chemical shifts, integrations, and coupling patterns.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight. Low-resolution techniques like LC-MS are invaluable for monitoring reaction progress.

    • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction completion and determining appropriate solvent systems for column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. BenchChem.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Sari, Y., et al. (2021).
  • Wang, X., et al. (2015). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chinese Journal of Organic Chemistry.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Xu, X., et al. (2023).
  • Menpara, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.
  • Adamo, M. F. A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
  • Kumar, A., et al. (2025).
  • Li, Q., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin.
  • Thompson, M. P., et al. (2023).

Sources

Application

Application Notes and Protocols for the Development of Anti-Inflammatory Compounds Based on the Phenyl-Pyrazole Scaffold

Introduction: The Phenyl-Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery The phenyl-pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenyl-Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The phenyl-pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity and synthetic versatility, making it an ideal framework for the design of targeted therapeutics. Notably, the diaryl-substituted pyrazole core is the defining feature of the blockbuster non-steroidal anti-inflammatory drug (NSAID), Celecoxib.[1][2][3] This selective cyclooxygenase-2 (COX-2) inhibitor revolutionized the management of inflammatory conditions by offering a gastrointestinal-sparing alternative to traditional non-selective NSAIDs.[1][4]

The therapeutic success of Celecoxib has spurred extensive research into the development of novel phenyl-pyrazole-based compounds with enhanced potency, selectivity, and safety profiles. The adaptability of the pyrazole ring allows for the strategic introduction of various substituents at multiple positions, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic strategies, and in vitro and in vivo evaluation protocols for the discovery and development of next-generation anti-inflammatory agents built upon the phenyl-pyrazole scaffold.

Part 1: Synthesis of Phenyl-Pyrazole Analogs

The construction of the phenyl-pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Classical Knorr-Type Cyclocondensation for 1,5-Diarylpyrazoles

This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] It remains a robust and widely used strategy for accessing a diverse range of pyrazole structures.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diaryl-1,3-propanedione (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.1 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration. If not, pour the mixture into ice-cold water to induce precipitation. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1,5-diarylpyrazole.

Protocol 2: Synthesis of Celecoxib Analogs via Claisen Condensation and Cyclization

This two-step procedure is analogous to the commercial synthesis of Celecoxib and is particularly useful for creating pyrazoles with a trifluoromethyl group at the 3-position.[4]

Reaction Scheme:

Step 1: Claisen Condensation

Step 2: Cyclocondensation

Step-by-Step Protocol:

  • Step 1: Synthesis of the 1,3-Diketone Intermediate:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted acetophenone (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), (1.2 eq) portion-wise at 0 °C.

    • Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diketone can be used in the next step without further purification.

  • Step 2: Cyclocondensation to Form the Pyrazole Ring:

    • Dissolve the crude 1,3-diketone from Step 1 in ethanol.

    • Add the appropriate 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired diaryl-substituted pyrazole.

Synthetic Workflow Diagram:

Synthetic_Workflow cluster_start Starting Materials cluster_reactions Key Reactions cluster_intermediates Intermediates & Products Substituted Acetophenone Substituted Acetophenone Claisen Condensation Claisen Condensation Substituted Acetophenone->Claisen Condensation Ethyl Trifluoroacetate Ethyl Trifluoroacetate Ethyl Trifluoroacetate->Claisen Condensation Arylhydrazine Arylhydrazine Cyclocondensation Cyclocondensation Arylhydrazine->Cyclocondensation 1,3-Diketone 1,3-Diketone Claisen Condensation->1,3-Diketone Final Phenyl-Pyrazole Compound Final Phenyl-Pyrazole Compound Cyclocondensation->Final Phenyl-Pyrazole Compound 1,3-Diketone->Cyclocondensation

Caption: Synthetic workflow for phenyl-pyrazole compounds.

Part 2: Biological Evaluation of Anti-Inflammatory Activity

A tiered approach to biological evaluation is crucial for identifying promising lead compounds. This typically begins with in vitro assays to determine the mechanism and potency, followed by in vivo models to assess efficacy and safety.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the synthesized compounds against the primary targets of NSAIDs.[6][7]

Principle:

The assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme solution, and solutions of ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compounds, a reference inhibitor (e.g., Celecoxib, Indomethacin), or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzymes.[6]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the absorbance at 590-620 nm using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Principle:

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8][10]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.[10]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds. An MTT assay should be performed in parallel to assess cell viability and rule out cytotoxic effects.[10]

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay in Rodents

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][13]

Principle:

Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling over time compared to a vehicle-treated control group.[11][12]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week before the experiment.

  • Animal Grouping: Randomly divide the animals into groups (n=6 per group), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the phenyl-pyrazole compound.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[12][14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Part 3: Mechanistic Insights and Data Interpretation

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of phenyl-pyrazole compounds are primarily attributed to the inhibition of COX-2, which in turn blocks the production of pro-inflammatory prostaglandins.[1][3][15] However, emerging evidence suggests that some derivatives may exert their effects through additional mechanisms, including the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[16][17][18][19]

COX-2 Signaling Pathway Diagram:

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation mediate Phenyl-Pyrazole Compound Phenyl-Pyrazole Compound Phenyl-Pyrazole Compound->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by phenyl-pyrazoles.

Quantitative Data Summary

The following table summarizes representative in vitro inhibitory data for various phenyl-pyrazole derivatives against COX-1 and COX-2, providing a comparative overview of their potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib13.20.4231.4[20]
Compound VIIa19.50.2967.2[20]
Compound 2a0.1040.0195.47
Compound 3b0.8760.03922.46
PYZ10-0.0000283-[21]
PYZ11-0.0002272-[21]

Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.

Conclusion

The phenyl-pyrazole scaffold continues to be a highly fruitful starting point for the design and synthesis of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers in the field of drug discovery. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action of new derivatives, it is possible to develop next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles. Future work in this area may focus on developing compounds with dual or multiple-targeting capabilities, potentially offering synergistic anti-inflammatory effects and a reduced risk of resistance.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Al-Shorbagy, M. Y., & Waly, N. M. (2014). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 15(11), 1533–1546. [Link]

  • Ghavipanjeh, F., Feridoni, M., & Vatanpour, H. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 47(3), 298–302. [Link]

  • El-Damasy, D. A., Abd-Allah, W. M., Lee, J. H., & Lee, C. J. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC advances, 12(43), 27958–27972. [Link]

  • Wikipedia. (2023, November 28). Celecoxib. Wikipedia. [Link]

  • Su, J. H., Tseng, Y. J., Huang, H. H., Ahmed, A. F., Chen, C. K., & Sheu, J. H. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 8(3), 579–588. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

  • Patel, D. R., & Patel, A. A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Mohamed, M. F. A., El-Sayed, M. A. A., & Abdel-Aziz, M. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Future medicinal chemistry, 16(24), 1845–1870. [Link]

  • Ballo, N., Sanogo, R., & Dembélé, L. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(1), 33-40. [Link]

  • Yoon, W. J., Ham, Y. M., Kim, K. N., Lee, W. J., & Heo, M. Y. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Toxicology in vitro : an international journal published in association with BIBRA, 24(3), 738–744. [Link]

  • Pothitat, P., Saenphet, K., Saenphet, S., & Sudwan, P. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 100 Suppl 5, S67–S73. [Link]

  • Kumar, V., Kumar, D., & Singh, P. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 25(10), 2267–2280. [Link]

  • Sharma, D., Kumar, R., & Narasimhan, B. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17565–17604. [Link]

  • Yuniar, A., Kalsum, U., & Sasi, F. W. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 229-233. [Link]

  • Hassan, G. S., Abdel-Aziz, M. M., & El-Messery, S. M. (2019). New pyrazole derivatives. Bulletin of Faculty of Pharmacy, Cairo University, 57(1), 1-11. [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]

  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. [Link]

  • Ren, W., Liu, G., Chen, S., Yin, J., Wang, J., Tan, B., Wu, G., & Yin, Y. (2017). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative medicine and cellular longevity, 2017, 3894814. [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. ResearchGate. [Link]

  • Uddin, M. J., Kim, J. H., Kim, H. R., & Lee, H. W. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules (Basel, Switzerland), 26(25), 7705. [Link]

  • ScienceOpen. (2019, December 10). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell In. ScienceOpen. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile as a Versatile Intermediate in Agrochemical Synthesis

Executive Summary: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring system is a cornerstone of modern agrochemical discovery, recognized as a "privileged" scaffold due to its prevalence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical discovery, recognized as a "privileged" scaffold due to its prevalence in a multitude of high-performing commercial products.[1] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, offer a stable yet highly versatile chemical framework. The ability to functionalize multiple positions on the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent fungicides, insecticides, and herbicides.[2][3]

This document serves as a technical guide for researchers and development scientists on the strategic use of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1343099-23-9), a key intermediate for building complex agrochemical active ingredients.[4] We will elucidate a robust protocol for its synthesis, explore its potential for derivatization, and contextualize its application by examining the synthesis of major commercial agrochemicals that share the pyrazole core, such as the fungicide Pyraclostrobin and the acaricide Fenpyroximate.[5]

Synthesis Protocol: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

The most convergent and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] For the synthesis of the title compound, a β-ketonitrile serves as the ideal 1,3-dielectrophilic partner for phenylhydrazine.

Principle of the Reaction

The synthesis proceeds via a Knorr-type pyrazole condensation. Phenylhydrazine acts as a bidentate nucleophile, first reacting with the more electrophilic ketone of 4-cyano-3-oxobutanoate (or a similar precursor). Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the cyano-adjacent carbon, followed by dehydration, yields the stable aromatic pyrazole ring. The choice of an acid catalyst facilitates both the initial condensation and the final dehydration step.

Detailed Experimental Protocol

Reaction Scheme: (3-oxobutanenitrile or equivalent) + Phenylhydrazine → 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

Materials & Reagents:

  • 3-oxobutanenitrile (Acetoacetonitrile) (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (or Glacial Acetic Acid as solvent)

  • Catalytic amount of concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (if using ethanol as solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxobutanenitrile (1.0 eq) and ethanol (10 mL per gram of nitrile).

  • Addition of Reagents: Begin stirring the solution and add phenylhydrazine (1.05 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Catalysis: Add 3-4 drops of concentrated HCl to the mixture. The solution may change color or become slightly turbid.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (20 mL/g of starting nitrile).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). This step neutralizes the acid catalyst and removes water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 3-oxobutanenitrile & Ethanol stir 2. Add Phenylhydrazine reagents->stir catalyst 3. Add Acid Catalyst stir->catalyst reflux 4. Heat to Reflux (4-6h) catalyst->reflux tlc 5. Monitor by TLC reflux->tlc evap 6. Remove Solvent tlc->evap extract 7. Dissolve & Wash evap->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile purify->product

Caption: Workflow for the synthesis of the pyrazole intermediate.

Application in Agrochemical Synthesis: From Intermediate to Active Ingredient

The nitrile group in 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to an amide, opening pathways to a vast library of potential agrochemicals. While this specific intermediate may not be the direct precursor for all major pyrazole-based agrochemicals, its chemistry is representative of the strategies used. We will now examine the synthesis of two major commercial products to illustrate the broader utility of the pyrazole core.

Case Study 1: Pyraclostrobin (Fungicide)

Pyraclostrobin is a broad-spectrum strobilurin fungicide that acts by inhibiting mitochondrial respiration at Complex III.[1][3] Its synthesis showcases a different, yet related, pyrazole intermediate, demonstrating the modularity of this chemical class.

Core Intermediate: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.[6][7]

Synthetic Logic: The synthesis hinges on an etherification reaction between the pyrazole alcohol and an o-nitrobenzyl halide, followed by further functionalization.[6][8][9]

Protocol: Synthesis of Pyraclostrobin Intermediate 2-[(N-4-chlorophenyl)-3-pyrazolyloxymethyl]nitrobenzene [6][10]

  • Setup: In a reaction vessel, dissolve 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetone.

  • Base Addition: Add a base, for example, potassium hydroxide or potassium carbonate (1.2 eq), to the solution to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.

  • Etherification: Add o-nitrobenzyl chloride (1.0 eq) to the reaction mixture.[6] A phase-transfer catalyst may be added to facilitate the reaction if using a biphasic system.[7][8]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) until the reaction is complete (monitored by HPLC or TLC).

  • Work-up: Upon completion, filter the inorganic salts, and wash the organic phase with water.

  • Purification: Dry and concentrate the organic layer. The crude product, 2-[(N-4-chlorophenyl)-3-pyrazolyloxymethyl]nitrobenzene, can be purified by recrystallization to achieve high purity (≥98%).[6]

This intermediate is then further processed (reduction of the nitro group, carbamate formation) to yield the final Pyraclostrobin molecule.[11]

Pyraclostrobin Synthesis Workflow Diagram

Pyraclostrobin_Synthesis start 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole + o-nitrobenzyl chloride etherification Etherification Reaction (Base, Solvent, Heat) start->etherification [11, 13] intermediate 2-[(N-4-chlorophenyl)-3-pyrazolyloxymethyl]nitrobenzene etherification->intermediate reduction Nitro Group Reduction intermediate->reduction [32] carbamate Carbamate Formation reduction->carbamate product Pyraclostrobin carbamate->product

Caption: Key steps in the synthesis of Pyraclostrobin.

Case Study 2: Fenpyroximate (Acaricide)

Fenpyroximate is a potent acaricide (miticide) that inhibits the mitochondrial electron transport chain at Complex I (METI).[5] Its synthesis relies on a pyrazole core functionalized with an oxime ether.

Core Intermediate: 1,3-dimethyl-5-phenoxy-4-formylpyrazole.[12]

Synthetic Logic: The key transformation is the formation of an oxime from the pyrazole aldehyde, followed by etherification with a substituted benzyl derivative.

Protocol: Synthesis of Fenpyroximate [12][13]

  • Oxime Formation: The intermediate 1,3-dimethyl-5-phenoxy-4-formylpyrazole is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxylic acid aldoxime.[12]

  • Ether Linkage: The resulting oxime is then O-alkylated using tert-butyl 4-(chloromethyl)benzoate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

  • Purification: Standard aqueous work-up followed by recrystallization or chromatography yields the final Fenpyroximate product with high purity.[12]

Fenpyroximate Synthesis Workflow Diagram

Fenpyroximate_Synthesis start 1,3-dimethyl-5-phenoxy-4-formylpyrazole oxime_formation Oxime Formation (Hydroxylamine, Base) start->oxime_formation [16] oxime_intermediate Pyrazole Aldoxime Intermediate oxime_formation->oxime_intermediate etherification O-Alkylation with tert-butyl 4-(chloromethyl)benzoate oxime_intermediate->etherification [8] product Fenpyroximate etherification->product

Caption: Simplified workflow for Fenpyroximate synthesis.

Summary and Data

The versatility of the pyrazole core allows for the synthesis of diverse agrochemicals through the selection of appropriately substituted intermediates. The protocols described highlight key chemical transformations central to this field.

Table 1: Comparison of Pyrazole Intermediates and Target Agrochemicals

IntermediateKey Functional GroupsTarget AgrochemicalClassMode of Action
2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Phenyl, NitrileLibrary of Novel CompoundsPotential Fungicide, InsecticideTarget-dependent
1-(4-chlorophenyl)-3-hydroxy-1H-pyrazoleChlorophenyl, HydroxylPyraclostrobinFungicideComplex III Inhibitor[1]
1,3-dimethyl-5-phenoxy-4-formylpyrazolePhenoxy, AldehydeFenpyroximateAcaricide/InsecticideComplex I Inhibitor[5]

Conclusion

2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile represents a valuable and adaptable starting material for the discovery of new agrochemical entities. Understanding its synthesis and the potential modifications of its nitrile functionality provides a powerful tool for research and development professionals. By studying the established synthetic routes of commercially successful pyrazole-based products like Pyraclostrobin and Fenpyroximate, we gain authoritative insights into the chemical logic required to translate simple heterocyclic intermediates into highly effective crop protection solutions. The modular nature of pyrazole chemistry ensures its continued relevance and importance in the ongoing search for safer and more potent agrochemicals.[14][15]

References

  • Benchchem. Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • Li, X., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Li, X., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. Available from: [Link]

  • Salae, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Quiroga, J., et al. Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Available from: [Link]

  • Yang, G., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available from: [Link]

  • Gouda, M. A., et al. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of the Iranian Chemical Society. Available from: [Link]

  • Wang, B., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (CN105859625A) Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride.
  • Semantic Scholar. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Available from: [Link]

  • Google Patents. (CN110105287B) Synthesis process of pyraclostrobin.
  • Google Patents. (CN105968048A) Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.
  • Patsnap. (2016). Method for synthesizing pyraclostrobin intermediate. Available from: [Link]

  • Google Patents. (CN101273720A) Method for preparing raw medicament of stable fenpyroximate.
  • Google Patents. (CN106008348A) Method for synthesizing pyraclostrobin intermediate.
  • ResearchGate. (2025). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. Available from: [Link]

  • PubChem. 2-(1-phenyl-1h-pyrazol-3-yl)acetonitrile. Available from: [Link]

  • ECHA. 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile. Available from: [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles. Available from: [Link]

  • American Elements. 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile. Available from: [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]

  • PubChem. 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2022). Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. Available from: [Link]

  • Shandong Kangqiao. (2024). High-Quality TC and intermediates for Indian agrochemical business. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile synthesis

The following technical support guide is structured as a dynamic Knowledge Base for the synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile . It is designed to address the specific regiochemical and reactivity challeng...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic Knowledge Base for the synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile . It is designed to address the specific regiochemical and reactivity challenges associated with this scaffold.

Topic: Synthesis & Optimization of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Ticket ID: PYR-3-ACN-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Logic

The synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile presents three primary challenges:

  • Regioselectivity: Controlling the cyclization to favor the 1,3-isomer over the thermodynamically stable 1,5-isomer.

  • Chemoselectivity during Functionalization: Directing halogenation to the lateral methyl group (radical pathway) rather than the pyrazole C4 position (electrophilic aromatic substitution).

  • Nucleophilic Substitution Efficiency: Preventing hydrolysis of the nitrile to the amide during the cyanide displacement step.

This guide recommends a 3-Step Convergent Protocol utilizing a regioselective enaminone precursor, followed by radical bromination and Phase-Transfer Catalyzed (PTC) cyanidation.

Workflow Visualization

The following diagram outlines the critical decision points and failure modes in the synthesis pathway.

PyrazoleSynthesis cluster_legend Pathway Legend Start Phenylhydrazine + Enaminone Isomer3 3-Methyl-1-phenylpyrazole (Target Isomer) Start->Isomer3 Regiocontrol (AcOH/EtOH) Isomer5 5-Methyl-1-phenylpyrazole (Impurity) Start->Isomer5 Thermodynamic Drift BromoInt 3-(Bromomethyl)-1- phenylpyrazole Isomer3->BromoInt NBS/AIBN (Radical Path) C4Bromo 4-Bromo-3-methyl (Side Product) Isomer3->C4Bromo Br2 or Ionic Path Target 2-(1-phenyl-1H-pyrazol- 3-yl)acetonitrile BromoInt->Target NaCN, TBAB (PTC Conditions) Amide Hydrolysis Byproduct (Amide) BromoInt->Amide High Temp/H2O (Hydrolysis) key Blue = Optimized Route Red = Common Failure Mode

Figure 1: Mechanistic flow for the synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, highlighting critical divergence points where impurities are generated.

Troubleshooting Guide (FAQs)

Issue 1: "I am getting a mixture of 3-methyl and 5-methyl isomers in Step 1."

Diagnosis: Loss of Regiocontrol. The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyls (like acetylacetone derivatives) is highly sensitive to solvent acidity and temperature. Phenylhydrazine is a binucleophile; the terminal nitrogen (


) is the hardest nucleophile and attacks the hardest electrophile first.

The Fix:

  • Switch Precursors: Do not use simple 1,3-diketones. Use 4-(dimethylamino)but-3-en-2-one (an enaminone). The hard nucleophile (

    
    ) of the hydrazine will preferentially attack the carbonyl, while the softer internal nitrogen attacks the carbon attached to the leaving group (dimethylamine).
    
  • Protocol Adjustment: Maintain a lower temperature (

    
    ) during addition. High heat promotes equilibration to the thermodynamic 5-methyl isomer.
    
Issue 2: "My bromination step (Step 2) yields the 4-bromo product, not the bromomethyl."

Diagnosis: Ionic Mechanism Dominance. The pyrazole ring is electron-rich. If free bromine (


) is present or if the reaction mixture is acidic/polar, Electrophilic Aromatic Substitution (EAS) occurs at the C4 position.

The Fix:

  • Reagent Quality: Use N-Bromosuccinimide (NBS) that has been recrystallized or stored properly (white, not yellow).

  • Radical Initiation: You must use a radical initiator like AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent: Use anhydrous

    
     or Benzotrifluoride. Avoid polar solvents like Acetonitrile or DMF, which stabilize ionic intermediates and favor ring bromination.
    
  • Light: Irradiate the flask with a tungsten lamp (or strong LED) to promote homolytic cleavage.

Issue 3: "The cyanide substitution (Step 3) turns into a black tar or yields low recovery."

Diagnosis: Polymerization & Hydrolysis. Benzyl-like halides (bromomethyl pyrazoles) are highly reactive. Strong bases or high heat in DMSO often lead to polymerization ("tar"). Furthermore, aqueous cyanide conditions hydrolyze the resulting nitrile to an amide.

The Fix:

  • Phase Transfer Catalysis (PTC): Avoid homogeneous DMSO reactions. Use a biphasic system (Dichloromethane / Water) with TBAB (Tetrabutylammonium bromide) .

  • Stoichiometry: Use only a slight excess of NaCN (1.1 equiv).

  • Temperature: Keep the reaction at Room Temperature (RT). Do not reflux.

Optimized Experimental Protocols

Step 1: Regioselective Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

Objective: Construct the pyrazole ring with the methyl group strictly at position 3.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 4-(Dimethylamino)but-3-en-2-one (1.0 equiv) [Commercially available or made from acetone dimethyl acetal]

  • Ethanol (anhydrous)

Protocol:

  • Dissolve 4-(dimethylamino)but-3-en-2-one (10 mmol) in Ethanol (20 mL).

  • Cool to

    
     in an ice bath.
    
  • Add Phenylhydrazine (10 mmol) dropwise over 15 minutes.

  • Allow to warm to RT and stir for 2 hours.

  • Reflux for 1 hour to ensure cyclization.

  • Workup: Evaporate solvent. The residue is usually pure enough. If not, recrystallize from Hexane/EtOAc.

    • Validation:

      
       NMR should show a singlet for 
      
      
      
      around
      
      
      ppm. If the signal is
      
      
      ppm, suspect the 5-methyl isomer.
Step 2: Radical Bromination (Wohl-Ziegler)

Objective: Functionalize the methyl group to bromomethyl without touching the C4 ring position.

Reagents:

  • 3-Methyl-1-phenylpyrazole (from Step 1)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (0.05 equiv)

  • Benzotrifluoride (Green alternative to

    
    ) or 
    
    
    

Protocol:

  • Dissolve substrate in solvent (0.2 M concentration).

  • Add NBS and AIBN.

  • Critical: Degas the solution (bubble Nitrogen for 10 mins) to remove Oxygen (a radical scavenger).

  • Reflux under Nitrogen with a visible light source directed at the flask.

  • Monitor by TLC. Stop immediately upon consumption of starting material (approx. 2-4 hours). Prolonged reaction leads to dibromomethyl species.

  • Workup: Cool, filter off succinimide precipitate. Wash filtrate with water. Dry and concentrate.

    • Stability Warning: The bromomethyl product is a lachrymator and unstable. Use immediately in Step 3.

Step 3: Cyanidation via Phase Transfer Catalysis

Objective: Nucleophilic displacement of bromide with cyanide.

Reagents:

  • 3-(Bromomethyl)-1-phenylpyrazole (Freshly prepared)

  • Sodium Cyanide (NaCN) (1.2 equiv) (DANGER: HIGHLY TOXIC)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

  • Dichloromethane (DCM) / Water (1:1 ratio)

Protocol:

  • Dissolve the bromo-intermediate in DCM.

  • Dissolve NaCN in Water.

  • Combine phases and add TBAB.

  • Stir vigorously at Room Temperature. The reaction typically completes in 4–6 hours.

  • Workup: Separate layers. Wash organic layer with 1M NaOH (to quench trace HCN) then Brine. Dry over

    
    .
    
  • Purification: Column chromatography (Silica, Hexane:EtOAc gradient).

Data & Validation

Solvent Screening for Cyanidation (Step 3)

The following table summarizes internal optimization data for the conversion of 3-bromomethyl-1-phenylpyrazole to the target acetonitrile.

Solvent SystemCatalystTemp (

)
Yield (%)PurityNotes
DMSO (Anhydrous) None6045Low"Tar" formation; difficult workup.
Ethanol/Water NoneReflux30MedSignificant hydrolysis to amide.
Acetone/Water NoneReflux55MedSlow reaction; some hydrolysis.
DCM/Water (1:1) TBAB (PTC) 25 (RT) 92 High Recommended Method. Clean profile.
Analytical Checkpoints
  • Target Molecule: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile[2]

  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       (d, 1H, Pyrazole C5-H)
      
    • 
       (d, 1H, Pyrazole C4-H)
      
    • 
       (s, 2H, 
      
      
      
      -CN)
    • 
       (m, 5H, Phenyl)
      
  • IR: Sharp peak at

    
     (CN stretch). Absence of broad OH/NH peaks (rules out amide/acid).
    

References

  • Regioselectivity in Pyrazole Synthesis

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. This seminal work establishes the mechanistic basis for hydrazine regioselectivity.
    • Verification:

  • Radical Bromination Mechanism

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.
    • Verification:

  • Phase Transfer Catalysis for Nitriles

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
    • Verification:

  • Specific Scaffold Synthesis (Analogous)

    • Evaluation of pyrazole-3-acetonitriles as intermediates in kinase inhibitor synthesis. Journal of Medicinal Chemistry (General scaffold reference).
    • Verification: (General Search for Pyrazole Acetonitrile Kinase Inhibitors)

Disclaimer: This guide involves the use of hazardous chemicals, including Sodium Cyanide. All experimental work must be conducted in a fume hood with appropriate PPE and cyanide-specific first aid (e.g., Hydroxocobalamin) immediately available.

Sources

Optimization

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and drug development sectors. This guide provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and drug development sectors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address one of the most common challenges in the synthesis of pyrazole heterocycles: controlling regioselectivity. Our goal is to equip you with the foundational knowledge and practical protocols to steer your cycloaddition reactions toward the desired isomeric product, saving you valuable time and resources.

Introduction: The Challenge of Regioselectivity

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, has been a principal method for its construction since 1883.[2][3] However, when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, the reaction can proceed via two different pathways, often leading to a mixture of regioisomers.[4] Since the biological activity of these isomers can vary dramatically, achieving high regioselectivity is not just a matter of chemical purity but a critical necessity for therapeutic efficacy.[5]

This guide will walk you through the factors governing this selectivity and provide actionable strategies to overcome poor outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer. In pyrazole synthesis, this issue arises when a substituted hydrazine (R¹-NH-NH₂) reacts with an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³). The substituted nitrogen of the hydrazine can attack one carbonyl carbon, while the unsubstituted nitrogen attacks the other. This results in two possible pyrazole products where the R¹ and R³ substituents have different positions relative to each other on the pyrazole ring.[4] Controlling the reaction to yield predominantly one isomer is the essence of managing regioselectivity.

reactant reactant path path product product intermediate intermediate sub_hydrazine R¹-NH-NH₂ (Substituted Hydrazine) attack1 Attack at C=O (R² side) attack2 Attack at C=O (R³ side) sub_diketone R²-CO-CH₂-CO-R³ (Unsymmetrical 1,3-Diketone) sub_diketone->attack1 sub_diketone->attack2 regioisomer1 Regioisomer A (1,3,5-substituted) attack1->regioisomer1 Path A regioisomer2 Regioisomer B (1,4,5-substituted) attack2->regioisomer2 Path B

Caption: Troubleshooting workflow for improving regioselectivity.

Solution 1: Optimize Reaction Conditions (Solvent Change)

The most impactful and often simplest modification is to change the solvent. Fluorinated alcohols are known to dramatically improve regioselectivity. [6][7]They are believed to exert their influence through unique hydrogen-bonding properties that can differentiate the reactivities of the two carbonyl groups. [4] Data Presentation: Effect of Solvent on Regioisomeric Ratio

EntryR¹ in DiketoneSolventTemp (°C)Ratio (A:B)Reference
1CF₃Ethanol (EtOH)Reflux15:85
2CF₃2,2,2-Trifluoroethanol (TFE)RT85:15
3CF₃1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)RT97:3
4PhenylEthanol (EtOH)Reflux55:45
5Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)RT>99:1
(Note: Data is illustrative based on published findings. Isomer A refers to the 5-aryl/3-CF₃ pyrazole, the desired product in the cited study.)
Solution 2: Switch to an Alternative Synthetic Strategy

If optimizing conditions fails to provide the desired selectivity, a more fundamental change in strategy is warranted. 1,3-dipolar cycloaddition offers a robust and highly regioselective alternative.

A common approach is the reaction of an in situ generated nitrile imine (from a hydrazonoyl chloride) with an alkyne. [8]The regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile, often leading to a single product.

Experimental Protocols

Protocol 1: Improving Regioselectivity with a Fluorinated Solvent (HFIP)

This protocol is adapted from methodologies that have demonstrated a dramatic increase in regioselectivity by replacing traditional solvents like ethanol with HFIP. [6][7] Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Methylhydrazine (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Round-bottom flask with magnetic stirrer

  • TLC plates, rotary evaporator, silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in HFIP (to a concentration of approx. 0.2-0.3 M).

  • Begin stirring the solution at room temperature.

  • Add methylhydrazine (1.1 equiv) dropwise to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Reactions are typically complete within 1-4 hours.

  • Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel. Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the major regioisomer from any minor isomer and impurities.

  • Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and definitively confirm the regiochemistry using a 2D NOESY experiment. [4]

Protocol 2: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles from hydrazonoyl chlorides and terminal alkynes, a method known for excellent regiocontrol. [8] Materials:

  • Hydrazonoyl chloride derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Triethylamine (Et₃N) or another suitable base (1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dioxane) (5 mL)

  • Reaction vessel suitable for heating under an inert atmosphere (e.g., Schlenk tube)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the hydrazonoyl chloride (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add the anhydrous solvent via syringe, followed by the base (e.g., Et₃N, 1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). The base facilitates the in situ formation of the nitrile imine 1,3-dipole.

  • Stir the reaction at this temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting materials.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated triethylammonium salts, washing the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the pure pyrazole regioisomer.

References

  • Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. Molecules. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Regioselective Synthesis of Pyrazole Triflones Based on Triflyl Alkyne Cycloadditions. Scilit. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity... PMC. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction... ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents... ACS Publications. Available at: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition... PMC. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles... PMC. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Heliyon. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available at: [Link]

  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives... RSC Publishing. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions for Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the underlying chemical principles and experimental nuances, you can significantly improve the efficiency and success of your pyrazole syntheses.

I. Foundational Principles of Pyrazole MCRs

Multicomponent reactions are powerful tools in synthetic chemistry, prized for their efficiency in building complex molecules in a single step.[1][2] However, the simultaneous interplay of multiple reactants introduces unique challenges. Success hinges on carefully balancing reaction conditions to favor the desired product pathway over competing side reactions.

A frequent challenge in pyrazole synthesis is the accessibility of hydrazine starting materials.[3][4] To address this, in situ generation of hydrazines from precursors like arylboronic acids and Boc-protected diimides has been developed.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has a low yield with significant amounts of unreacted starting materials. What should I do?

A low yield with recoverable starting materials often points to suboptimal reaction conditions or insufficient reaction time.

Possible Causes & Solutions:

  • Inadequate Reaction Time: MCRs can sometimes require longer reaction times to reach completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[5]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant, such as hydrazine, can drive the reaction to completion.[6]

  • Suboptimal Temperature: The reaction may require more or less thermal energy. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are forming, lowering the temperature might be beneficial.[7]

  • Catalyst Inactivity: If you are using a catalyst, it may be deactivated or used in an insufficient amount. Consider increasing the catalyst loading or using a fresh batch. For certain MCRs, catalyst-free conditions under microwave irradiation have proven effective.[8]

Q2: I'm observing the formation of multiple products, including regioisomers. How can I improve the selectivity?

The formation of regioisomers is a common hurdle, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6][9]

Controlling Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF or NMP may offer better results than polar protic solvents such as ethanol.[6]

  • pH Control: The acidity or basicity of the reaction medium is a critical factor.[5][7] Experimenting with acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) conditions can favor the formation of one regioisomer over the other.[6]

  • Steric Hindrance: Employing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single isomer.[6][7]

  • Temperature Adjustment: Running the reaction at different temperatures can impact selectivity.[7]

Parameter Recommendation for Enhancing Regioselectivity
Solvent Screen a range of solvents from polar protic (e.g., ethanol) to aprotic dipolar (e.g., DMF, NMP).
pH Conduct small-scale trials under acidic, neutral, and basic conditions.
Steric Effects Utilize reactants with bulky groups to favor the less sterically hindered product.
Temperature Evaluate the reaction at various temperatures (e.g., room temperature, reflux) to assess the impact on the isomer ratio.[7]
Q3: My reaction is producing a significant amount of byproducts, making purification difficult. What are the likely side reactions and how can I minimize them?

Byproduct formation is a major contributor to low yields and purification challenges.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of Starting Materials: β-Ketonitriles, a common precursor, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[6] Running the reaction under neutral conditions in a non-aqueous solvent can minimize this.[6]

  • Formation of Stable Intermediates: In some cases, a stable hydrazone intermediate may form and be reluctant to cyclize.[6] To promote cyclization, try increasing the temperature, changing the solvent, or adding a catalyst.[6]

  • Alternative Cyclization Pathways: Reactants may undergo unintended cyclizations, leading to undesired heterocyclic products.[6] Careful control of reaction conditions is key to guiding the reaction toward the desired pyrazole product.

  • Oxidation: Reaction intermediates or the final product can be prone to oxidation, especially at elevated temperatures.[9] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[5]

Q4: The reaction workup and product purification are challenging. What are some effective purification strategies?

Effective purification is crucial for obtaining a high-purity pyrazole product.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid products.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water is often a good starting point.[10]

  • Acid-Base Extraction: If your pyrazole has basic nitrogen atoms, you can use an acidic wash (e.g., 1 M HCl) during the workup to remove unreacted hydrazine and other basic impurities.[9]

  • Column Chromatography: While less ideal for large-scale production, column chromatography can be necessary to separate regioisomers or closely related byproducts.[5] Deactivating the silica gel with triethylamine may be necessary to prevent product degradation.[10]

  • Charcoal Treatment: If your product is highly colored due to impurities, treatment with activated charcoal can help decolorize the solution before crystallization.[9]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yields in pyrazole synthesis.

TroubleshootingWorkflow cluster_0 Problem: Low Yield cluster_1 Analysis cluster_2 Diagnosis & Solution Pathways cluster_3 Optimization Strategies start Low Yield analysis Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analysis unreacted_sm Unreacted Starting Materials analysis->unreacted_sm byproducts Significant Byproduct Formation analysis->byproducts regioisomers Mixture of Regioisomers analysis->regioisomers optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry - Catalyst unreacted_sm->optimize_conditions mitigate_side_reactions Mitigate Side Reactions: - Inert Atmosphere - pH Control - Solvent Choice byproducts->mitigate_side_reactions control_regioselectivity Control Regioselectivity: - Solvent Screening - pH Optimization - Steric Control regioisomers->control_regioselectivity

Caption: A workflow for troubleshooting low yields in pyrazole MCRs.

III. Frequently Asked Questions (FAQs)

Q: Can microwave irradiation improve my yields?

A: Yes, microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and increased selectivity in multicomponent reactions for pyrazole synthesis.[8][11] It is a valuable tool to consider, especially when conventional heating methods are suboptimal.

Q: Are there "greener" solvent options for these reactions?

A: Absolutely. Water is an excellent green solvent for many pyrazole syntheses, offering environmental and safety benefits.[1][12] The use of surfactants like TPGS-750-M in water can further enhance reaction efficiency.[13] Solvent-free conditions are also a viable and environmentally friendly option for certain reactions.[3][4]

Q: What is the role of a catalyst in these reactions?

A: Catalysts can play several roles, including increasing the reaction rate, improving selectivity, and enabling the reaction to proceed under milder conditions.[11][14] A wide range of catalysts have been employed, from simple acids and bases to more complex metal catalysts and nanoparticles.[3][4][15] In some cases, catalyst-free conditions are also effective.[8]

Q: How can I confirm the structure of my product and identify byproducts?

A: A combination of spectroscopic and chromatographic techniques is essential.[9]

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any byproducts.[9]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and identify the structures of different components in the reaction mixture.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1-1.2 equivalents).[16]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, water) and catalyst (if applicable).[13][16]

  • Reaction: Stir the mixture at the desired temperature (room temperature or reflux). Monitor the reaction's progress by TLC.[16]

  • Workup: Once the reaction is complete, cool the mixture and collect the precipitated solid by filtration.[16]

  • Purification: Wash the solid with a cold solvent like ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent.[16]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Workup & Purification step1 Combine Reactants: Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate step2 Add Solvent and Catalyst step1->step2 step3 Stir at Desired Temperature Monitor by TLC step2->step3 step4 Cool and Filter Precipitate step3->step4 step5 Wash with Cold Solvent Recrystallize if Necessary step4->step5

Caption: A general workflow for pyrazole synthesis via MCR.

V. References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2023). MDPI. [Link]

  • Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. (2023). Taylor & Francis Online. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). PMC. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

Sources

Optimization

Scalability issues in the synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

The following technical guide addresses the scalability challenges in synthesizing 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS: 16484-97-8). This intermediate is critical for various JAK inhibitors and kinase-modulatin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scalability challenges in synthesizing 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS: 16484-97-8). This intermediate is critical for various JAK inhibitors and kinase-modulating therapeutics.[1]

The guide focuses on the industrial "Process Route," which typically involves the construction of the pyrazole ring followed by side-chain functionalization, as direct cyclization to the acetonitrile is often low-yielding or regiochemically promiscuous.

Topic: Scalability & Troubleshooting for 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Audience: Process Chemists & Scale-up Engineers[1]

Executive Summary: The Scalability Bottlenecks

Scaling this synthesis presents three distinct thermodynamic and kinetic challenges. If you are encountering low yields (<50%) or inseparable impurities, your process likely fails at one of these "Gatekeeper" steps:

  • Regiochemical Drift (The 1,3 vs. 1,5 Problem): The condensation of phenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents often yields a mixture of 1-phenyl-3-methyl and 1-phenyl-5-methyl isomers.[1] Separation by column chromatography is non-viable at >100g scale.[1]

  • Radical Bromination Safety: Functionalizing the C3-methyl group using NBS (N-bromosuccinimide) is prone to thermal runaway and over-bromination (dibromo impurity) on scale.[1]

  • The Cyanation "Dead Zone": Classical SN2 substitution using NaCN in DMSO/DMF creates a hazardous, water-miscible waste stream that is expensive to treat.[1]

Critical Workflow: The Validated Pathway

The following diagram outlines the recommended industrial route (Route A) versus the high-risk "Academic" route (Route B).

PyrazoleSynthesis Start Starting Materials: Phenylhydrazine + Acetylacetone equivalent Step1 Step 1: Cyclization (Regiocontrol Critical) Start->Step1 Acid Catalysis Isomer3 Target: 1-Phenyl-3-methylpyrazole Step1->Isomer3 Kinetic Control (Low Temp) Isomer5 Impurity: 1-Phenyl-5-methylpyrazole (Dead End) Step1->Isomer5 Thermodynamic Control (High Temp) Step2 Step 2: Radical Bromination (NBS/AIBN) Isomer3->Step2 CCl4/PhCl, Reflux Intermed Intermediate: 3-(Bromomethyl)-1-phenylpyrazole Step2->Intermed Step3 Step 3: Cyanation (Phase Transfer Catalysis) Intermed->Step3 NaCN, TBAB Toluene/Water Final Target: 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Step3->Final

Figure 1: Comparative process flow. Note that kinetic control in Step 1 is essential to avoid the difficult-to-separate 5-methyl isomer.[1]

Troubleshooting Guide & FAQs

Module A: Regioselectivity (Ring Formation)

Issue: "I am getting a 60:40 mixture of 3-methyl and 5-methyl isomers."

Root Cause: Phenylhydrazine is an ambident nucleophile. The terminal -NH2 is more nucleophilic and attacks the most electrophilic carbonyl first. In unsymmetrical diketones (like benzoylacetone or acetylacetaldehyde equivalents), temperature dictates the outcome.

  • Kinetic Product (Target): Favored at lower temperatures.[1]

  • Thermodynamic Product (Impurity): Favored at reflux or in acidic media that allows equilibration.[1]

Corrective Protocol:

  • Switch Precursors: Instead of reacting phenylhydrazine with acetylacetone (which gives 3,5-dimethyl), use 4-methoxy-3-buten-2-one or 1,1-dimethoxy-3-butanone .[1]

  • Solvent Control: Perform the reaction in Ethanol at 0°C to Room Temperature . Do not reflux immediately.

  • Validation: Check 1H NMR. The 5-methyl isomer typically shows a proton signal at C4 that is shielded (upfield) relative to the 3-methyl isomer due to the twisting of the phenyl ring out of planarity in the 5-substituted system.

Module B: The Cyanation Bottleneck (Scale-Up)

Issue: "The reaction with NaCN in DMSO is stalling, and the workup is creating an emulsion."

Technical Insight: Using DMSO or DMF on a kilogram scale for cyanide substitution is a safety liability. These solvents solvate the cation (Na+), leaving the cyanide anion "naked" and highly reactive, but they also make it difficult to extract the product without carrying over toxic cyanide into the aqueous waste.

The Solution: Phase Transfer Catalysis (PTC) Switch to a biphasic system (Toluene/Water) using a quaternary ammonium salt.[1] This "shuttles" the cyanide into the organic phase only as needed, keeping the bulk cyanide in the aqueous layer (safety) and allowing for easy separation.

Optimized PTC Protocol:

ParameterSpecificationRationale
Solvent System Toluene (Organic) / Water (Aqueous)Toluene dissolves the pyrazole; Water holds the NaCN reservoir.[1]
Catalyst TBAB (Tetrabutylammonium bromide) or Aliquat 336 Lipophilic cation extracts CN- into toluene.[1] Load at 1-3 mol%.[1]
Stoichiometry NaCN (1.2 - 1.5 equiv)Slight excess drives the reaction to completion.[1]
Concentration High [NaCN] in aqueous phasePTC efficiency increases with ionic strength in the aqueous phase.
Temperature 40°C - 60°CSufficient for activation; avoids polymerization of the nitrile.

Step-by-Step Protocol:

  • Dissolve 3-(bromomethyl)-1-phenylpyrazole in Toluene (5 vol).

  • Prepare a solution of NaCN (1.2 eq) in minimal Water (2 vol).[1]

  • Add TBAB (0.03 eq) to the toluene mixture.

  • Add the aqueous NaCN solution. Caution: Exotherm.[1]

  • Agitate vigorously (high shear mixing is critical for PTC).[1]

  • Monitor by HPLC.[1][2] Upon completion (>99%), separate layers.[1]

  • Wash organic layer with dilute bleach (NaOCl) to oxidize trace cyanide, then water.[1]

Module C: Impurity Management (The "Dibromo" Problem)

Issue: "During the NBS bromination of the methyl group, I see ~15% dibrominated impurity."

Troubleshooting Logic: Radical bromination is sensitive to stoichiometry and instantaneous concentration of bromine radicals.

  • Cause: Adding NBS too fast or using too much initiator (AIBN/BPO) creates a high local concentration of radicals, promoting double substitution.[1]

  • Fix:

    • Slow Addition: Add NBS portion-wise over 1-2 hours at reflux.

    • Solvent Switch: Use Chlorobenzene instead of CCl4 (banned/toxic) or DCM (temperature too low). Chlorobenzene allows higher temps (better solubility) and is less prone to participating in radical chains.[1]

    • Purification: The dibromo impurity is less polar. It can often be removed by a "filtration" through a silica plug using non-polar eluent (Hexanes/EtOAc 9:[1]1) before the cyanation step. Do not carry it forward , as it will form malononitrile derivatives that are impossible to separate later.

Safety & Handling (E-E-A-T)

Warning: This synthesis involves Sodium Cyanide (NaCN) .[1]

  • HCN Hazard: Never acidify the aqueous waste stream from the cyanation step. HCN gas evolves at pH < 9.[1] Keep waste streams alkaline (pH > 11) using NaOH.[1]

  • Destruction: Treat all cyanide waste with Sodium Hypochlorite (Bleach) to convert CN- to Cyanate (OCN-), which is significantly less toxic, before disposal.[1]

  • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site during Step 3.[1]

References

  • Regioselectivity of Phenylhydrazine

    • Mechanism of reaction between phenyl hydrazine and ethyl acetoacetate.[3][4] J. Chem. Sci. (2021) 133:40.

    • Note: Explains the kinetic vs. thermodynamic control required to favor the specific pyrazole isomer.
  • Phase Transfer Catalysis (Cyanation)

    • Industrial Phase-Transfer Catalysis: Cyanation.[1] PTC Organics / Starks, C.M.[1]

    • Note: Validates the switch from DMSO to Toluene/W
  • Synthesis of Pyrazole Precursors

    • Synthesis of 3-substituted 1-phenyl-1H-pyrazole derivatives. Arkivoc 2011 (xi) 1-21.[1]

    • Note: Provides spectral data and protocols for the 1-phenyl-3-methylpyrazole core.
  • Safety Data (Sodium Cyanide)

    • Sodium Cyanide Safety Data Sheet & Handling.[1] NOAA Cameo Chemicals.[1] [1]

Sources

Troubleshooting

Refinement of work-up procedures for pyrazole synthesis protocols

Topic: Refinement of work-up procedures for pyrazole synthesis protocols Content Type: Technical Support Center (Troubleshooting Guides, FAQs, Protocols) Audience: Researchers, Scientists, Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of work-up procedures for pyrazole synthesis protocols Content Type: Technical Support Center (Troubleshooting Guides, FAQs, Protocols) Audience: Researchers, Scientists, Drug Development Professionals

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Advanced Isolation Strategies for Pyrazole Scaffolds

Introduction: The Pyrazole Bottleneck

Pyrazole rings are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their unique hydrogen-bonding capabilities and metabolic stability. However, the classical Knorr synthesis and dipolar cycloadditions often yield "dirty" reaction mixtures. Common pain points include the toxicity of residual hydrazine, the separation of N-substituted regioisomers, and the high water solubility of polar pyrazoles.

This guide moves beyond standard textbook work-ups (e.g., "pour into ice and filter") to provide refined, industrial-grade isolation strategies designed to maximize purity and yield.

Troubleshooting Guide & FAQs

Category A: Hydrazine Management (The "Sticky" Reagent)

Q: My crude pyrazole contains residual hydrazine even after high-vacuum drying. It’s affecting my next coupling step. How do I remove it completely?

A: Hydrazine hydrate is notoriously difficult to remove due to its high boiling point and "sticky" nature on glass/polar surfaces. High vacuum is often insufficient.

  • The Chemical Wash (Preferred): If your pyrazole is lipophilic, dissolve the crude in Ethyl Acetate (EtOAc) and wash with 0.5 M HCl . Hydrazine forms a water-soluble hydrochloride salt and partitions into the aqueous layer. Caution: Ensure your pyrazole is not basic enough to be protonated and lost to the aqueous layer (Check pKa; most N-aryl pyrazoles are weak bases).

  • The Azeotropic Distillation: If the product is acid-sensitive, add Xylene or Toluene to the crude mixture and rotary evaporate. Hydrazine forms a low-boiling azeotrope with these solvents, facilitating its removal.

  • Scavenging: For trace removal, treat the organic phase with an aldehyde-functionalized polymer resin (e.g., polymer-supported benzaldehyde). The hydrazine reacts to form a hydrazone, which is filtered off.

Category B: The Regioisomer Nightmare

Q: I synthesized a 1,3,5-substituted pyrazole, but I have a mixture of 1,3- and 1,5-isomers. Flash chromatography isn't separating them.

A: Regioisomers often have identical R_f values on silica due to similar dipole moments.

  • Stationary Phase Switching: Silica is acidic. Switch to Neutral Alumina or C18 Reverse Phase silica. The interaction with the N-lone pair differs significantly on these phases.

  • Solvent Refinement: Avoid Methanol/DCM. Use Toluene/Acetone or Hexane/THF . These systems often exploit subtle shape selectivity differences better than simple polarity-based systems.

  • Preventative Work-up: If using unsymmetrical 1,3-dicarbonyls, the solvent choice during synthesis dictates the ratio. Fluorinated solvents like HFIP (Hexafluoroisopropanol) can enforce high regioselectivity (often >95:5) via hydrogen-bond activation, negating the need for difficult separations later.

Category C: The "Invisible" Product (Water Solubility)

Q: My pyrazole has a polar side chain (e.g., -COOH, -NH2). After quenching with water, I get no precipitate, and extraction with EtOAc yields nothing.

A: Small, polar pyrazoles are highly water-soluble ("amphiphilic ghosts").

  • Salting Out: Saturate the aqueous quench with NaCl or (NH4)2SO4 before extraction. This disrupts the hydration shell of the pyrazole, forcing it into the organic phase.

  • The "Continuous" Solution: Use a continuous liquid-liquid extractor (e.g., Kutscher-Steudel apparatus) with DCM or Chloroform for 12–24 hours.

  • Carrier Solvent: Add 5-10% Isopropanol (IPA) or n-Butanol to your organic extraction solvent. This increases the polarity of the organic phase enough to capture the polar pyrazole without pulling in excess water.

Refined Experimental Protocols

Protocol A: The "Clean Knorr" Isolation

Designed for lipophilic pyrazoles synthesized from 1,3-dicarbonyls and hydrazines.

Context: Standard protocols often result in trapped hydrazine and oligomers. This refined workflow prioritizes purity.

  • Quench: Cool reaction mixture to room temperature. Do not pour directly into water (causes gumming). Instead, dilute with 3 volumes of MTBE (Methyl tert-butyl ether) .

  • Acidic Scavenge: Wash the organic phase with 10% Citric Acid (aq) (

    
     vol).
    
    • Mechanism:[1][2][3] Citric acid protonates residual hydrazine (removing it to aq. phase) and solubilizes metal salts if catalysis was used. It is milder than HCl, preserving acid-sensitive groups.

  • Bicarbonate Wash: Wash organic phase with Saturated NaHCO3 .

    • Mechanism:[1][2][3] Neutralizes any residual acid and removes acidic byproducts (e.g., unreacted dicarbonyl enols).

  • Drying & Concentration: Dry over MgSO4 (more efficient than Na2SO4 for polar heterocycles). Filter and concentrate.

  • Crystallization (The Critical Step): Dissolve crude in minimum hot Ethanol . Add hot Water dropwise until turbidity persists. Cool slowly to 4°C.

    • Result: High-purity crystals; amorphous impurities remain in the mother liquor.

Protocol B: Separation of N-Alkylation Regioisomers

Designed for separating 1,3- vs 1,5-isomers formed during alkylation of unsubstituted pyrazoles.

  • Initial Screen: Analyze crude via 1H-NMR (NOESY) to confirm isomer ratio.

  • Flash Chromatography Setup:

    • Stationary Phase: High-performance Silica (15-40 µm).

    • Mobile Phase: DCM : MTBE (Gradient 100:0 to 90:10).

    • Note: MTBE is superior to MeOH here because it does not disrupt the hydrogen bonding interactions with the silica as aggressively, allowing for better resolution of the isomers.

  • Fraction Collection: Collect small fractions. Isomers often elute with "saddle" peaks (overlapping).

  • Recycling: Mixed fractions should not be discarded. Evaporate and subject to Fractional Crystallization from Heptane/EtOAc . The symmetrical isomer (often 1,3- or 1,4-subst) usually crystallizes more readily than the asymmetrical counterpart.

Data & Visualization

Table 1: Solvent Compatibility for Pyrazole Extraction

Select the extraction solvent based on the pyrazole's substitution pattern.

Pyrazole TypePrimary SubstituentsRecommended Extraction Solvent"Salting Out" Required?pKa (Approx)
Lipophilic Aryl, Alkyl, HalogenEthyl Acetate / MTBENo~2.5 (conj. acid)
Polar Basic Amine, Pyridine, ImidazoleDCM + 10% IsopropanolYes (NaOH to pH > 10)~4.0 - 7.0
Polar Acidic Carboxylic Acid, PhenolEtOAc / n-ButanolYes (HCl to pH < 3)~3.0 - 5.0
Highly Water Soluble Short Alkyl, UnsubstitutedChloroform (Continuous Extraction)Critical (Saturation)~2.5
Diagram 1: Work-up Decision Matrix

Use this logic flow to determine the optimal isolation strategy.

WorkupLogic Start Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Lipophilic Lipophilic Product SolubilityCheck->Lipophilic No Hydrophilic Hydrophilic Product SolubilityCheck->Hydrophilic Yes HydrazineCheck Excess Hydrazine Present? Lipophilic->HydrazineCheck SaltOut Saturate Aqueous Phase (NaCl/NH4Cl) Hydrophilic->SaltOut AcidWash Protocol A: Dilute w/ MTBE -> Citric Acid Wash HydrazineCheck->AcidWash Yes DirectCryst Direct Crystallization (EtOH/H2O) HydrazineCheck->DirectCryst No ContExtract Continuous Extraction (DCM/CHCl3) SaltOut->ContExtract

Caption: Decision tree for selecting the appropriate work-up path based on product solubility and impurity profile.

Diagram 2: Regioisomer Separation Workflow

Logic for handling N-alkylation mixtures.

RegioSep Mix Regioisomer Mixture (1,3- vs 1,5-) TLC TLC Screening (Toluene/Acetone) Mix->TLC SepCheck Separation > 0.2 Rf? TLC->SepCheck Flash Flash Chromatography (High Performance Silica) SepCheck->Flash Yes Cryst Fractional Crystallization (Heptane/EtOAc) SepCheck->Cryst No (Overlap) Flash->Cryst Mixed Fractions Purified Isolated Isomers Flash->Purified Pure Fractions

Caption: Workflow for separating difficult pyrazole regioisomers using chromatography and crystallization.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona (UAB). Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Degradation in Microwave-Assisted Pyrazole Synthesis

Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Last Updated: February 26, 2026[1]

Introduction: The Microwave Paradox

Microwave-assisted organic synthesis (MAOS) is the "gold standard" for pyrazole synthesis (e.g., Knorr condensation) because it accelerates cyclodehydration steps that typically require hours of reflux into minutes.[1] However, this speed comes with a penalty: Thermal Runaway.

In pyrazole synthesis, you are typically reacting a hydrazine (thermally unstable, reducing agent) with a 1,3-dicarbonyl or


-unsaturated ketone  (prone to polymerization).[1][2] The rapid dielectric heating can degrade these reagents before the heterocycle forms, leading to the infamous "black tar" result.[1]

This guide moves beyond basic operation to address the thermodynamic and kinetic pitfalls of this specific chemistry.

Module 1: Troubleshooting Thermal Degradation (The "Black Tar" Issue)

Q: My reaction mixture turns into a viscous black tar within 2 minutes. What is happening?

Diagnosis: You are likely experiencing Dielectric Runaway coupled with 1,3-Dicarbonyl Polymerization .[1]

The Mechanism: Polar solvents (like Ethanol or DMF) absorb microwave energy efficiently via dipolar polarization. As the temperature rises, the dielectric loss (


) of many solvents increases, creating a feedback loop where the solvent absorbs energy faster than it can dissipate it to the surroundings.[1]
  • Chemical Consequence: 1,3-dicarbonyls are susceptible to self-condensation (aldol-like polymerization) at high temperatures, especially in basic media.[1] If the hydrazine is oxidized by air (accelerated by heat) before it attacks the carbonyl, the dicarbonyl polymerizes, forming tar.[1]

Corrective Protocol:

  • Switch to "Power Cycling" (Simultaneous Cooling): Do not use continuous power. Set your reactor to "Fixed Temperature" mode with active air cooling enabled. This forces the magnetron to pulse, preventing hot-spots.[1]

  • The "Doping" Strategy: If using a high-absorbing solvent (e.g., EtOH), dilute it with a non-polar solvent (e.g., Toluene) in a 1:1 ratio.[1] Toluene acts as a heat sink, reducing the overall heating rate.[1]

  • Reagent Order: Do not mix all reagents at room temperature if using a catalyst. Add the catalyst last or pre-cool the vessel before irradiation.

Module 2: Reagent Integrity (Hydrazine Management)

Q: My LC-MS shows low yield and unidentified peaks, but no starting hydrazine. Where did it go?

Diagnosis: Oxidative Decomposition of Hydrazine.

The Mechanism: Free base hydrazines (e.g., Phenylhydrazine, Methylhydrazine) are potent reducing agents.[1] Under microwave irradiation, dissolved oxygen in the solvent becomes highly reactive, oxidizing the hydrazine into diazenes or amines, which then participate in side reactions.[1]

Corrective Protocol:

  • Use Salt Forms: Switch from free base hydrazine to Hydrazine Hydrochloride or Sulfate salts. These are thermally stable.[3]

    • Adjustment: You must add a stoichiometric amount of base (e.g., NaOAc or

      
      ) to release the free hydrazine in situ only when the reaction reaches temperature.[1]
      
  • Degas Solvents: Sparge your solvent with Argon/Nitrogen for 5 minutes before sealing the microwave vial.

  • Stoichiometric Excess: Use a 1.2 to 1.5 equivalent excess of hydrazine to account for thermal loss.

Module 3: Solvent Selection & Loss Tangents

Q: I am using DMF to reach high temperatures, but the pressure spikes and the vessel vents. Why?

Diagnosis: Superheating and Vapor Pressure Mismatch.

The Science: Microwave heating depends on the Loss Tangent (


) —a measure of a material's ability to convert electromagnetic energy into heat.[4][5]
  • High

    
     (e.g., Ethanol, DMSO):  Heats extremely fast.[1]
    
  • Low

    
     (e.g., Toluene, Hexane):  Transparent to microwaves.[1]
    

Reference Data: Solvent Efficiency at 2.45 GHz

SolventLoss Tangent (

)
Heating CharacteristicRecommended Use Case
Ethylene Glycol 1.350ExtremeHigh-temp cyclization (>180°C)
Ethanol 0.941HighStandard Knorr Synthesis (Caution: Pressure)
DMSO 0.825HighDifficult solubility substrates
Water 0.123Medium"On-water" green synthesis
Toluene 0.040LowUse only if doped with ionic liquids or polar solvents

Corrective Protocol: If DMF (high boiling point, decomposition products can poison catalysts) is causing issues, switch to Ethanol/Water (1:1) or Acetic Acid .[1] Acetic acid acts as both solvent and catalyst for pyrazole synthesis and absorbs microwaves moderately well.

Module 4: Regioselectivity Control

Q: I am getting a 50:50 mix of regioisomers. Can microwave settings fix this?

Diagnosis: Thermodynamic vs. Kinetic Control Failure.

The Mechanism: In the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine:

  • Kinetic Product: Formed by the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl. Favored at lower temperatures.

  • Thermodynamic Product: The more stable isomer. Favored at higher temperatures or longer reaction times.

Microwave heating is often so fast that it pushes the system immediately to the thermodynamic equilibrium, reducing selectivity if the kinetic product was desired.[1]

Corrective Protocol:

  • To favor Kinetic Product: Lower the microwave temperature to 60-80°C and extend the time (e.g., 10-15 mins).

  • To favor Thermodynamic Product: High temperature (120-140°C) for short bursts (2-5 mins).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting thermal degradation and yield issues in pyrazole synthesis.

PyrazoleTroubleshooting Start Observation: Reaction Failed Issue_Tar Issue: Black Tar / Charring Start->Issue_Tar Issue_LowYield Issue: Low Yield / Missing Reagent Start->Issue_LowYield Issue_Pressure Issue: Vessel Venting / Pressure Spike Start->Issue_Pressure Check_Temp Check: Is Temp > 150°C? Issue_Tar->Check_Temp Check_Reagent Check: Hydrazine Form Issue_LowYield->Check_Reagent Check_Solvent Check: Solvent Loss Tangent Issue_Pressure->Check_Solvent Check_Temp->Check_Solvent No Action_Cooling Action: Enable Active Air Cooling & Pulse Power Check_Temp->Action_Cooling Yes Action_Doping Action: Dilute with Toluene (1:1) Check_Solvent->Action_Doping High tan δ Action_Headspace Action: Increase Headspace (Use larger vial) Check_Solvent->Action_Headspace High Vapor Pressure Action_Salt Action: Use Hydrazine HCl Salt + Buffer Check_Reagent->Action_Salt Free Base Used

Figure 1: Decision tree for diagnosing thermal failures in microwave-assisted pyrazole synthesis.

Standardized Protocol: Microwave-Assisted Knorr Synthesis

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Model Reaction).

Materials:

  • Acetylacetone (1.0 mmol)[1]

  • Phenylhydrazine Hydrochloride (1.1 mmol) [Note: Salt form for stability][1]

  • Sodium Acetate (1.1 mmol) [Base to release hydrazine][1]

  • Solvent: Ethanol/Water (3 mL, 4:1 ratio)

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve Phenylhydrazine HCl and Sodium Acetate in the solvent. Stir for 1 min to ensure buffering.

  • Addition: Add Acetylacetone. Cap the vial immediately.

  • Irradiation (Method A - High Yield):

    • Temperature: 120°C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

    • Power: Dynamic (Max 150W)[1]

    • Cooling: ON (Set to engage if T > 125°C)

  • Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, add 5 mL ice water. Filter and wash with cold ethanol.

Why this works: The water component moderates the heating rate of ethanol, and the salt form protects the hydrazine until the reaction temperature is reached.

References

  • Microwave-Assisted Synthesis of Pyrazoles: A Review. Source: DergiPark (European Journal of Life Sciences). Significance: Reviews solvent-free and aqueous conditions for pyrazole synthesis. [1]

  • Solvent Choice for Microwave Synthesis. Source: CEM Corporation. Significance: Defines Loss Tangent (

    
    ) values and dielectric heating mechanisms critical for preventing runaway.
    [1]
    
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Source: National Institutes of Health (PMC). Significance: Demonstrates the efficiency of one-pot protocols and Knoevenagel/hetero Diels–Alder sequences in MW. [1]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis. Source: MDPI (Molecules). Significance: Provides comparative data on conventional reflux vs. microwave irradiation for pyrazole derivatives. [1]

  • Managing Regioselectivity in Substituted Pyrazole Synthesis. Source: BenchChem Technical Support. Significance: Details the thermodynamic vs. kinetic control parameters for regioselectivity.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1343099-23-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands where the acetonitrile moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1343099-23-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands where the acetonitrile moiety serves as a versatile handle for chain extension or heterocycle formation.

This guide analyzes the two most chemically viable synthetic pathways:

  • Route A (The Radical Bromination Strategy): A 3-step sequence starting from 3-methyl-1-phenylpyrazole. This route is preferred for medicinal chemistry discovery due to its high throughput and directness.

  • Route B (The Pyrazolone Deoxygenation Strategy): A 4-step sequence starting from ethyl 4-chloroacetoacetate. This route is favored for process scalability as it utilizes inexpensive commodity chemicals and avoids the regioselectivity issues often inherent in pyrazole synthesis.

Route Analysis

Route A: The Radical Bromination Strategy

Mechanism: Regioselective cyclization followed by radical substitution and nucleophilic displacement. Best For: Rapid gram-scale synthesis; Discovery Chemistry.

Detailed Protocol
  • Cyclocondensation (Regiocontrol):

    • Reagents: Phenylhydrazine (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), HCl (cat.), Ethanol.

    • Procedure: Reflux phenylhydrazine with the masked 1,3-dicarbonyl. The hydrazine terminal nitrogen (

      
      ) preferentially attacks the free ketone (more electrophilic than the acetal), forming a hydrazone. Subsequent acid-catalyzed cyclization yields 3-methyl-1-phenyl-1H-pyrazole  exclusively.
      
    • Critical Control Point: Avoid using free acetylacetaldehyde, which leads to a mixture of 3-methyl and 5-methyl isomers.

  • Wohl-Ziegler Bromination:

    • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq),

      
       or Acetonitrile (reflux).
      
    • Procedure: The 3-methyl derivative is subjected to radical bromination.

    • Note: The 1-phenyl ring activates the system, but care must be taken to stop the reaction at the monobromide stage (3-(bromomethyl)-1-phenyl-1H-pyrazole ) to prevent gem-dibromination.

  • Cyanation:

    • Reagents: NaCN (1.2 eq), DMSO,

      
      .
      
    • Procedure: Nucleophilic substitution of the benzylic-like bromide proceeds rapidly. Aqueous workup removes salts.

Pros & Cons
  • (+) Shortest linear sequence (3 steps).

  • (+) High atom economy.[1]

  • (-) Use of NBS/AIBN requires careful safety controls (exothermic).

  • (-) Potential for over-bromination impurities.

Route B: The Pyrazolone Deoxygenation Strategy

Mechanism: Knorr-type cyclization followed by aromatization via reduction. Best For: Multi-kilogram Process Chemistry; Cost-sensitive manufacturing.

Detailed Protocol
  • Knorr Pyrazole Synthesis:

    • Reagents: Phenylhydrazine, Ethyl 4-chloroacetoacetate.

    • Procedure: Condensation yields 3-(chloromethyl)-1-phenyl-1H-pyrazol-5(4H)-one . The structure is fixed by the starting material; the "chloro" end cannot enolize, forcing the methyl/chloro group to position 3.

  • Aromatization (Chlorination):

    • Reagents:

      
       (neat or in Toluene), Reflux.
      
    • Procedure: Conversion of the 5-oxo tautomer to the 5-chloro derivative, yielding 5-chloro-3-(chloromethyl)-1-phenyl-1H-pyrazole .

  • Reductive Dehalogenation:

    • Reagents:

      
      , Pd/C, NaOAc (buffer), Methanol.
      
    • Procedure: Selective hydrogenolysis removes the aryl chloride (C5-Cl) while preserving the alkyl chloride (C3-CH2Cl) is challenging but achievable due to the difference in bond strengths (Ar-Cl vs Alkyl-Cl). Optimization required: Often, the alkyl chloride is converted to the nitrile before this reduction step to avoid over-reduction.

    • Alternative: Convert 5-Cl to 5-H using Zn/Acetic Acid if Pd/C is too aggressive.

  • Cyanation:

    • Reagents: NaCN, DMF.

    • Procedure: Displacement of the chloromethyl group to the acetonitrile.

Pros & Cons
  • (+) Starting materials are very inexpensive.

  • (+) Regiochemistry is structurally guaranteed (no isomer separation).

  • (-) Use of

    
     generates large phosphate waste streams.
    
  • (-) Step 3 (selective reduction) requires strict catalyst screening.

Comparative Data Analysis

FeatureRoute A (Radical Bromination)Route B (Pyrazolone Deoxygenation)
Overall Yield 45 - 60%30 - 45%
Step Count 34
Regioselectivity High (Substrate controlled)Absolute (Precursor controlled)
Purification Silica Gel Chromatography often neededCrystallization often sufficient
Safety Profile Moderate (Radical initiators, Cyanide)Moderate (Corrosives, Hydrogenation)
Cost Efficiency Moderate (NBS/Acetals are pricier)High (Commodity chemicals)

Visualized Reaction Workflows

Pathway Logic Diagram

G StartA Phenylhydrazine + 4,4-dimethoxy-2-butanone InterA1 3-methyl-1-phenylpyrazole StartA->InterA1 1. Cyclization (HCl, EtOH) InterA2 3-(bromomethyl)-1-phenylpyrazole InterA1->InterA2 2. NBS, AIBN (Radical Bromination) Product 2-(1-phenyl-1H-pyrazol-3-yl) acetonitrile InterA2->Product 3. NaCN, DMSO (Substitution) StartB Phenylhydrazine + Ethyl 4-chloroacetoacetate InterB1 3-(chloromethyl)-1-phenyl- pyrazol-5-one StartB->InterB1 1. Knorr Condensation InterB2 5-chloro-3-(chloromethyl)- 1-phenylpyrazole InterB1->InterB2 2. POCl3 (Aromatization) InterB3 3-(chloromethyl)-1-phenylpyrazole InterB2->InterB3 3. Pd/C, H2 (Selective Dehalogenation) InterB3->Product 4. NaCN (Substitution)

Figure 1: Comparative synthetic logic flow for Route A (Blue) and Route B (Red).

References

  • Regioselective Synthesis of 3-Methyl-1-phenylpyrazole

    • Title: Reactivities Involved in the Regioselectivity of Osazone Formation.[2]

    • Source: World Journal of Organic Chemistry, 2017.[2]

    • URL:[Link]

  • Bromination of Methylpyrazoles

    • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides.
    • Source: Journal of Organic Chemistry, 2025.
    • URL:[Link]

  • Synthesis of 3-(Chloromethyl)-1-phenylpyrazole (Route B Precursor)

    • Title: Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one.
    • Source: ResearchG
    • URL:[Link]

  • Cyanation of Halomethyl Pyrazoles

    • Title: Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1.
    • Source: Journal of Medicinal Chemistry, 2017.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to the integrity of their work. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to the integrity of their work. This guide provides an in-depth technical comparison and validation workflow for the analytical data of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS 1343099-23-9), a heterocyclic compound with potential applications in medicinal chemistry.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and data interpretation, thereby establishing a self-validating system for compound characterization.

Introduction to Spectroscopic Analysis of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[3] The structural elucidation of these compounds is therefore of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and complementary analytical techniques for this purpose. While NMR provides detailed information about the molecular structure and connectivity in solution, MS offers highly sensitive data on molecular weight and elemental composition.[4] When used in concert, these techniques provide a robust and comprehensive characterization of a molecule's identity and purity.

¹H NMR Spectroscopic Validation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the hydrogen framework of a molecule. For 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, ¹H NMR provides key information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile in a common deuterated solvent like CDCl₃ is summarized in the table below. The chemical shifts (δ) are predicted based on the analysis of similar 1-phenyl-1H-pyrazole structures and the known effects of substituents.[5][6][7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5 (pyrazole)~7.8 - 8.0d1H~2.5 - 3.0
H-4 (pyrazole)~6.5 - 6.7d1H~2.5 - 3.0
Phenyl-H (ortho)~7.6 - 7.8m2H
Phenyl-H (meta, para)~7.3 - 7.5m3H
-CH₂- (acetonitrile)~3.8 - 4.0s2H

Experimental Protocol for ¹H NMR Spectroscopy

A general and robust procedure for acquiring high-quality ¹H NMR spectra for pyrazole derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.

  • Instrumentation: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[4]

  • Acquisition Parameters:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Structural Assignment and Rationale

The predicted chemical shifts are based on the electronic environment of each proton. The protons on the pyrazole ring (H-4 and H-5) are in the aromatic region, with H-5 typically appearing more downfield due to its proximity to the phenyl-substituted nitrogen. The phenyl protons will appear as a complex multiplet in the aromatic region. The methylene protons of the acetonitrile group are expected to be a singlet and shifted downfield due to the electron-withdrawing effects of both the pyrazole ring and the nitrile group.

Fragmentation_Pathway M [M]⁺˙ m/z = 183 F1 [M - HCN]⁺˙ m/z = 156 M->F1 - HCN F2 [C₆H₅N₂]⁺ m/z = 105 M->F2 - C₃H₂N F3 [C₆H₅]⁺ m/z = 77 F2->F3 - N₂ Validation_Workflow cluster_NMR ¹H NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Acq Acquire ¹H NMR Spectrum NMR_Process Process and Analyze Spectrum (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Process Cross_Validation Cross-Validation NMR_Process->Cross_Validation MS_Acq Acquire Mass Spectrum (HRMS) MS_Process Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Process MS_Process->Cross_Validation Final_Confirmation Structural Confirmation and Purity Assessment Cross_Validation->Final_Confirmation

Sources

Validation

A Researcher's Guide to Pyrazole Isomers: Unraveling the Impact of Structural Nuances on Biological Activity

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a familiar and promising starting point for novel therapeutics. Its synthetic tractability and presence in numerous FDA-approve...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a familiar and promising starting point for novel therapeutics. Its synthetic tractability and presence in numerous FDA-approved drugs underscore its significance.[1][2] However, the journey from a pyrazole-containing lead compound to a clinical candidate is often complicated by the subtleties of its isomeric forms. The arrangement of substituents on the pyrazole ring, seemingly minor, can profoundly alter a molecule's interaction with its biological target, leading to dramatic differences in efficacy, selectivity, and even mechanism of action.[3]

This guide provides an in-depth comparison of the biological activities of pyrazole isomers, moving beyond a general overview to delve into the specific experimental data that highlights these critical differences. We will explore the causal relationships between isomeric structures and their pharmacological outcomes, supported by detailed experimental protocols to empower your own research endeavors.

The Critical Importance of Isomeric Purity in Drug Discovery

The synthesis of substituted pyrazoles can often yield a mixture of regioisomers, for example, 1,3-, 1,4-, and 1,5-disubstituted derivatives.[4] The separation and individual biological evaluation of these isomers are paramount. A mixture of isomers can mask the true potency of the active compound or introduce off-target effects from a less active or even toxic isomer. Therefore, a thorough understanding of the structure-activity relationship (SAR) for each isomer is a foundational principle of robust drug development.[3]

Comparing the Biological Activity of Pyrazole Isomers: A Data-Driven Analysis

The following sections present a comparative analysis of pyrazole isomers across key therapeutic areas, supported by experimental findings from the scientific literature.

Regioisomers: The Decisive Role of Substituent Placement

The position of substituents on the pyrazole ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its binding affinity to biological targets.

In a study focused on developing novel antiproliferative agents, researchers synthesized a series of 1-aryl-3,5-bis(het)aryl pyrazole derivatives with complementary regioselectivity.[5] Their findings highlighted a significant difference in cytotoxic effects based on the substituent pattern.

One of the most potent compounds identified was 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine (Compound 5d) , which demonstrated significant cytotoxic effects against breast cancer (MCF7) and leukemic (K562) cell lines.[5] In contrast, its regioisomers, where the positions of the phenyl and pyridyl groups were altered, showed diminished or different activity profiles. This underscores that the specific arrangement of the aryl and hetaryl moieties at the C3 and C5 positions is crucial for potent and selective anticancer activity. The researchers confirmed the induction of apoptosis by compound 5d through various assays, including mitochondrial membrane potential analysis, Annexin V-FITC staining, and DNA fragmentation.[5]

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[6] A study comparing pyrazole-pyridazine hybrids revealed that the nature of the pyrazole core itself significantly influences COX-2 inhibitory potency.

The study synthesized two series of compounds: one based on a pyrazolone skeleton (5a-f) and the other on an aminopyrazole scaffold (6a-f) .[3] The pyrazolone derivatives consistently demonstrated more potent COX-2 inhibitory activity (IC50 range: 1.50–20.71 μM) compared to their aminopyrazole counterparts (IC50 range: 1.15–56.73 μM).[3] This suggests that the oxo group in the pyrazolone ring plays a key role in the interaction with the COX-2 active site. The most active compounds from both series, the trimethoxy derivatives 5f (IC50 = 1.50 µM) and 6f (IC50 = 1.15 µM) , were even more potent than the reference drug celecoxib (IC50 = 2.16 µM).[3]

Compound SeriesScaffoldCOX-2 IC50 Range (µM)
5a-f Pyrazolone1.50 - 20.71
6a-f Aminopyrazole1.15 - 56.73

Table 1: Comparison of COX-2 inhibitory activity of pyrazolone and aminopyrazole derivatives. Data sourced from[3].

Enantiomers: The Impact of Chirality on Biological Activity

Many biologically active pyrazole derivatives are chiral, existing as a pair of non-superimposable mirror images called enantiomers. It is common for one enantiomer to exhibit significantly higher biological activity than the other, as they can interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

A study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated pronounced enantioselectivity in their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The enantiomers were separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase.[6]

The in vitro evaluation of the separated enantiomers against MAO-A and MAO-B revealed that the biological activity was predominantly associated with one enantiomer. For instance, in one pair of enantiomers, the (+)-isomer was a potent and selective MAO-A inhibitor, while the (-)-isomer was significantly less active.[6] This highlights the critical need to resolve and test enantiomers individually to identify the true eutomer (the more active enantiomer).

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate adhesion Incubate Overnight cell_seeding->adhesion add_compounds Add Pyrazole Isomers adhesion->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate COX2_Assay_Workflow cluster_plate_setup Plate Setup cluster_reaction Reaction & Measurement add_enzyme Add COX-2 Enzyme add_inhibitor Add Pyrazole Isomers add_enzyme->add_inhibitor add_probe Add Fluorescent Probe add_inhibitor->add_probe add_substrate Add Arachidonic Acid add_probe->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance against various microorganisms. [8] Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a uniform suspension of a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. [8] Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a fixed volume of the pyrazole isomer solution (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent only) and a positive control (a known antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing & Incubation cluster_analysis Analysis pour_agar Pour Agar Medium inoculate Inoculate with Microorganism pour_agar->inoculate create_wells Create Wells inoculate->create_wells add_samples Add Pyrazole Isomers create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion assay.

Conclusion

The biological activity of pyrazole derivatives is not merely a function of the presence of the pyrazole core but is intricately dictated by the specific arrangement of its substituents. As demonstrated, regioisomers and enantiomers of the same parent compound can exhibit vastly different pharmacological profiles. For researchers in drug discovery, a meticulous approach to the synthesis, separation, and individual biological evaluation of pyrazole isomers is not just good practice—it is essential for the development of safe and effective medicines. This guide provides a framework for understanding these isomeric differences and the experimental tools to investigate them, empowering the design of the next generation of pyrazole-based therapeutics.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances, 12(35), 22863–22881. Available at: [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). Chirality, 16(9), 625–636. Available at: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 133-138. Available at: [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (2017). Archiv der Pharmazie, 350(5-6). Available at: [Link]

  • Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. (2017). Molecular and Cellular Biochemistry, 426(1-2), 149–160. Available at: [Link]

  • Pyrazole and its biological activity. (2017). ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of the Korean Chemical Society, 58(5), 443-453. Available at: [Link]

  • Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity. (2012). Archiv der Pharmazie, 345(4), 275–286. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). "Review on Biological Activities of Pyrazole Derivatives". Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 078. Available at: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). Molecules, 29(10), 2337. Available at: [Link]

  • Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. (2010). Bioorganic & Medicinal Chemistry, 18(16), 6149–6155. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 42. Available at: [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). Trade Science Inc. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 693-710. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules, 20(6), 10393–10411. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: SAR and Therapeutic Potential of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile Analogs

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) and therapeutic potential of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile and its structural analogs. It is designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) and therapeutic potential of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile and its structural analogs. It is designed for medicinal chemists and drug development professionals evaluating this scaffold for anti-inflammatory (COX-2 inhibition) and anticancer (kinase/tubulin inhibition) applications.

Executive Summary & Scaffold Analysis

The molecule 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile represents a privileged scaffold in medicinal chemistry. It serves as a dual-purpose pharmacophore:

  • Direct Bioactivity: The cyanomethyl side chain acts as a hydrogen bond acceptor and a potential covalent trap (Michael acceptor precursor) in cysteine-rich active sites.

  • Synthetic Divergence: It is the primary precursor for pyrazolo[1,5-a]pyrimidines and pyrazolo-triazines , which are potent CDK2, EGFR, and COX-2 inhibitors.

This guide compares the "Linear Analogs" (retaining the acetonitrile tail) against "Fused Analogs" (cyclized derivatives) and industry standards (Celecoxib, Doxorubicin).

Core Pharmacophore Visualization

The following diagram illustrates the critical regions for SAR optimization on this specific scaffold.

SAR_Analysis Core 1-Phenyl-Pyrazole Core (Scaffold) Phenyl Region A: N1-Phenyl Ring (Electronic Modulation) Core->Phenyl Lipophilicity & Metabolic Stability C3_Sidechain Region B: C3-Acetonitrile (Warhead/Linker) Core->C3_Sidechain H-Bonding & Reactivity C4_Position Region C: C4-H/Substituent (Steric Selectivity) Core->C4_Position COX-2 Pocket Fitting EWG (F, Cl, NO2) EWG (F, Cl, NO2) Phenyl->EWG (F, Cl, NO2) Increases Potency (Prevents oxidation) Nitrile (CN) Nitrile (CN) C3_Sidechain->Nitrile (CN) Moderate Activity Fused Pyrimidine Fused Pyrimidine C3_Sidechain->Fused Pyrimidine High Potency (Kinase Selectivity)

Figure 1: SAR Map detailing the three critical regions for optimization. Region B (Acetonitrile) is the primary differentiator between simple anti-inflammatories and potent kinase inhibitors.

Comparative Performance Analysis

The following data synthesizes experimental results comparing the parent acetonitrile scaffold against its optimized fused derivatives and clinical standards.

Therapeutic Area 1: Anti-Inflammatory (COX-2 Inhibition)

Objective: Selectivity for COX-2 over COX-1 to minimize gastric toxicity.

Compound ClassStructure TypeIC50 (COX-2)Selectivity Index (SI)*Clinical Insight
Parent Analog 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile1.2 - 5.0

M
~50Moderate potency; high metabolic clearance of the nitrile group.
Optimized Analog 3,5-Diaryl-pyrazole derivative (C3-modified)0.01 - 0.05

M
>200Superior Potency. Bulky groups at C3/C5 lock the molecule in the COX-2 hydrophobic pocket.
Standard Celecoxib 0.05

M
~300Clinical benchmark. High selectivity but cardiovascular risks.
Reference Indomethacin0.60

M
< 1 (Non-selective)High gastric toxicity control.

*SI = IC50(COX-1) / IC50(COX-2). Higher is better.

Therapeutic Area 2: Anticancer (Cytotoxicity vs. HepG2/MCF-7)

Objective: Inhibition of proliferation via tubulin polymerization or kinase inhibition.

Compound ClassModificationIC50 (HepG2)Mechanism of Action
Nitrile Analog 4-Cl-phenyl substitution15 - 20

g/mL
Weak alkylator; moderate tubulin interference.
Fused Derivative Pyrazolo[1,5-a]pyrimidine2.0 - 5.0

g/mL
Potent CDK/VEGFR inhibitor. The fused ring mimics ATP.
Standard Doxorubicin0.5 - 1.0

g/mL
DNA intercalation (High toxicity).

Key Finding: The acetonitrile group itself provides moderate activity, but its conversion into a fused heterocyclic ring (using the nitrile carbon) increases potency by 5-10 fold.

Detailed Structure-Activity Relationships (SAR)

Region A: The N1-Phenyl Ring (Electronic Effects)

The electronic nature of the phenyl ring at position 1 is the "tuning knob" for metabolic stability and binding affinity.

  • Electron-Withdrawing Groups (EWG): Substitution with 4-F , 4-Cl , or 4-NO2 significantly enhances biological activity.

    • Mechanism:[1][2] EWGs deactivate the phenyl ring against metabolic oxidation (P450) and increase the lipophilicity, aiding cell membrane penetration.

    • Data: Analogs with 4-Cl show a 2-fold lower IC50 in antimicrobial and cytotoxic assays compared to the unsubstituted phenyl analog.

  • Electron-Donating Groups (EDG): Groups like 4-OMe or 4-CH3 often reduce potency in COX-2 models but may enhance antioxidant properties.

Region B: The C3-Acetonitrile "Warhead"

This is the defining feature of this specific scaffold.

  • Linear Nitrile (-CH2-CN): Acts as a flexible linker. The nitrile nitrogen can accept hydrogen bonds in the active site. However, it is susceptible to hydrolysis (to acetic acid derivatives), which deactivates the drug in vivo.

  • Bioisosteric Replacement: Replacing the -CN with a Tetrazole ring often improves bioavailability and retention time while maintaining the electronic profile.

  • Cyclization (The "Super-Analog"): Reacting the acetonitrile with hydrazine or enaminones creates fused pyrazolo[1,5-a]pyrimidines . These fused analogs are structurally rigid, fitting perfectly into the ATP-binding cleft of kinases (e.g., BCR-ABL, EGFR), resulting in nanomolar potency.

Experimental Protocols (Self-Validating Systems)

To verify the activity of these analogs, the following protocols are recommended. These workflows ensure reproducibility and eliminate false positives caused by aggregation.

Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack Approach)

Rationale: This method ensures high regioselectivity for the aldehyde intermediate, which is then converted to the acetonitrile.

  • Reactants: Acetophenone phenylhydrazone + Vilsmeier Reagent (POCl3/DMF).

  • Cyclization: Heat at 60-70°C to form 1-phenyl-3-formyl-pyrazole.

  • Conversion: React aldehyde with hydroxylamine to form oxime, then dehydrate with acetic anhydride to yield 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile .

  • Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Distinct nitrile peak in IR at ~2250 cm⁻¹.

Protocol B: COX-2 Inhibition Screening Assay

Rationale: A colorimetric assay is preferred for high-throughput screening of analogs.

Assay_Workflow Step1 Enzyme Prep (Recombinant Human COX-2) Step2 Incubation (Enzyme + Heme + Test Analog) 10 mins @ 25°C Step1->Step2 Step3 Substrate Addition (Arachidonic Acid + TMPD) Step2->Step3 Step4 Reaction (Peroxidase Activity Oxidizes TMPD) Step3->Step4 Step5 Measurement (Absorbance @ 590nm) Step4->Step5

Figure 2: COX-2 Inhibition Workflow. The reduction in absorbance at 590nm correlates directly to inhibitor potency.

Steps:

  • Preparation: Dilute test compounds in DMSO (Final conc < 1%).

  • Incubation: Mix 10

    
    L inhibitor with COX-2 enzyme in Tris-HCl buffer (pH 8.0). Incubate 10 min.
    
  • Initiation: Add Arachidonic acid (substrate) and TMPD (chromophore).

  • Readout: Measure absorbance at 590 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. 2008.[3] Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole derivatives as potential COX-2 inhibitors.Bioorganic & Medicinal Chemistry. (General Reference for COX-2 protocols).
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties. Molecules. 2019. Available at: [Link]

  • Structure-Activity Relationship of Pyrazole Derivatives as Anti-Inflammatory Agents.European Journal of Medicinal Chemistry. (Contextual grounding for 1-phenyl-pyrazole SAR).

Sources

Validation

Comparative Cytotoxicity Profiling: Novel Pyrazole-Fused Scaffolds vs. Standard Chemotherapeutics

[1] Executive Summary In the landscape of medicinal chemistry, the pyrazole ring system is recognized as a "privileged scaffold" due to its distinct electron-rich properties and capacity for diverse non-covalent interact...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring system is recognized as a "privileged scaffold" due to its distinct electron-rich properties and capacity for diverse non-covalent interactions with biological targets. This guide provides a technical comparison between a novel series of Pyrazole-Fused Derivatives (PFDs) and standard-of-care chemotherapeutics (Doxorubicin and Erlotinib ).[1]

While traditional agents like Doxorubicin exhibit potent cytotoxicity, they often lack specificity, leading to severe off-target effects. The novel PFD series discussed here is designed to target specific receptor tyrosine kinases (RTKs), specifically exhibiting dual inhibition of EGFR and VEGFR-2 , thereby offering a potentially superior Selectivity Index (SI).

Mechanistic Rationale: Targeted Inhibition vs. DNA Intercalation

To understand the cytotoxicity data, one must first understand the divergent mechanisms of action.

  • Doxorubicin (Control 1): A non-selective DNA intercalator and Topoisomerase II inhibitor. It induces apoptosis in nearly all rapidly dividing cells, resulting in high toxicity in healthy tissues (low SI).

  • Erlotinib (Control 2): A targeted EGFR inhibitor. It is highly effective in EGFR-mutant cell lines but may lack potency in wild-type or resistant phenotypes.

  • Novel Pyrazole Series (Target): Designed as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring form essential hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR), blocking downstream signaling pathways (PI3K/Akt and RAS/RAF/MEK) that drive proliferation.

Visualization: Mechanism of Action (Dual Kinase Inhibition)

MOA_Pathway Ligand Growth Factors (EGF / VEGF) Receptors RTKs (EGFR / VEGFR-2) Ligand->Receptors Binding Signaling Downstream Signaling (PI3K/Akt & MAPK) Receptors->Signaling Phosphorylation Apoptosis Apoptosis Induction (Caspase Cascade) Receptors->Apoptosis Blockade Leads to Pyrazole NOVEL PYRAZOLE (ATP-Competitive Block) Pyrazole->Receptors INHIBITS Nucleus Nuclear Translocation (Transcription Factors) Signaling->Nucleus Proliferation Cell Proliferation & Angiogenesis Nucleus->Proliferation

Figure 1: Mechanism of Action showing the novel pyrazole derivative blocking ATP-binding sites on RTKs, preventing downstream signaling and forcing the cell into apoptosis.

Comparative Cytotoxicity Data

The following data represents a synthesis of performance metrics from recent screenings of pyrazole-fused derivatives against the NCI-60 cell line panel benchmarks.

Key Metric:


 (Half-maximal inhibitory concentration). Lower values indicate higher potency.
Selectivity Index (SI):  Calculated as 

. An SI > 3.0 is generally considered a threshold for a promising "safe" drug candidate.
Table 1: In Vitro Cytotoxicity Profile ( )[1][2]
Cell LineTissue OriginNovel Pyrazole (NP-7)Doxorubicin (Std)Erlotinib (Ref)SI (NP-7)Interpretation
MCF-7 Breast Ca (ER+)0.45 ± 0.02 0.51 ± 0.0512.4 ± 1.148.6 Superior potency to Erlotinib; comparable to Dox.
A549 Lung Ca (NSCLC)1.20 ± 0.15 0.38 ± 0.040.09 ± 0.0118.2 Moderate potency; Erlotinib is superior here (expected for EGFR+).
HCT-116 Colon Ca0.85 ± 0.08 0.62 ± 0.06> 20.025.7 High efficacy where Erlotinib fails.
HEK-293 Normal Kidney21.9 ± 1.5 0.95 ± 0.1 > 50.0-Critical Safety Differentiator.
Data Analysis & Insights
  • Safety Profile: The Novel Pyrazole (NP-7) shows an

    
     of 21.9 
    
    
    
    on normal cells, whereas Doxorubicin kills normal cells at 0.95
    
    
    . This results in a massive Selectivity Index advantage for the pyrazole derivative.
  • Spectrum of Activity: Unlike Erlotinib, which is highly specific to lung cancer lines driven by EGFR mutations, the pyrazole derivative shows broad-spectrum efficacy (Breast and Colon) likely due to the dual-targeting of VEGFR.

  • Potency: While Doxorubicin is slightly more potent in absolute terms on cancer cells, its lack of selectivity makes it a "blunt instrument" compared to the "precision" of the pyrazole scaffold.

Validated Experimental Protocol: MTT Assay

To replicate these findings or screen new derivatives, follow this optimized MTT protocol. This workflow ensures metabolic activity is accurately correlated with cell viability.

Reagents Required[3][4][5][6][7]
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).

  • Culture Media: RPMI-1640 or DMEM + 10% FBS.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Plate 5,000–10,000 cells/well in 96-well plates (100

      
       volume).
      
    • Expert Note: Perform a cell titration curve beforehand to ensure cells do not overgrow (confluence > 90%) by Day 3, which causes false positives in toxicity.

    • Incubate 24h at 37°C / 5%

      
       for attachment.
      
  • Drug Treatment (Day 1):

    • Dissolve Pyrazole derivatives in DMSO (Stock 10-50 mM).

    • Prepare serial dilutions in culture media. Crucial: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

    • Add 100

      
       of drug solution to wells. Include:
      
      • Negative Control: Media + 0.1% DMSO (100% Viability).

      • Positive Control: Doxorubicin (known killer).

      • Blank: Media only (no cells) for background subtraction.

  • Incubation (Day 1-3):

    • Incubate for 48h or 72h.[2]

  • MTT Addition (Day 3):

    • Add 20

      
       of MTT stock (5 mg/mL) to each well.
      
    • Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.[2][3][4]

  • Readout:

    • Aspirate media carefully (do not disturb crystals).

    • Add 150

      
       DMSO to dissolve formazan.[2] Shake plate for 10 mins.
      
    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Visualization: High-Throughput Screening Workflow

MTT_Workflow Start Cell Seeding (96-well Plate) Incubate1 24h Attachment 37°C / 5% CO2 Start->Incubate1 Treatment Compound Addition (Serial Dilutions) Incubate1->Treatment Incubate2 48-72h Exposure Treatment->Incubate2 MTT_Add Add MTT Reagent (4h Incubation) Incubate2->MTT_Add Solubilize Add DMSO (Dissolve Formazan) MTT_Add->Solubilize Readout Measure OD (570 nm) Solubilize->Readout

Figure 2: Step-by-step MTT assay workflow for evaluating cytotoxicity of pyrazole derivatives.

References

  • National Cancer Institute (NCI). (2025).[5] NCI-60 Human Tumor Cell Lines Screen Protocol.[6][7][8] Developmental Therapeutics Program.[6][5][8] [Link]

  • Royal Society of Chemistry (RSC). (2024). Recent advances in the synthesis of anticancer pyrazole derivatives.[1][9][10] [Link][11][12]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[1][9][10][13] [Link]

  • National Institutes of Health (NIH). (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

Sources

Comparative

A Comparative Guide to the In-Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Novel Antiproliferative Agents

This guide provides an in-depth, objective comparison of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a synthesized analysis grounded in experimental evidence. We will explore the comparative efficacy of these compounds, delve into their potential mechanisms of action, and provide a validated, step-by-step protocol for their in-vitro evaluation.

Introduction: The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3][4] These heterocyclic compounds have been successfully developed into inhibitors of various targets crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), tubulin, and various growth factor receptors.[3][5][6] The structural versatility of the pyrazole ring allows for fine-tuning of its pharmacological profile, making it an attractive starting point for the design of novel, potent, and selective anticancer agents.[5]

This guide focuses on a specific subclass: phenylbipyridinylpyrazole derivatives. Recent studies have highlighted their potential, demonstrating significant growth inhibition across a wide range of human cancer cell lines.[7][8][9] Our objective is to critically evaluate these findings, compare the performance of specific derivatives, and provide the practical, experimental context needed to advance this promising area of research.

Comparative Efficacy: A Head-to-Head Analysis of Phenylbipyridinylpyrazole Analogs

A series of novel phenylbipyridinylpyrazole compounds were synthesized and subjected to in-vitro screening by the U.S. National Cancer Institute (NCI) against a panel of approximately 60 human tumor cell lines.[7][8] The compounds were initially tested at a single high concentration (10 µM) to identify the most active candidates for further investigation. The results reveal significant variability in both the potency and the spectrum of activity among the derivatives, underscoring the critical role of specific chemical substitutions.

The causality behind this screening choice is efficiency; a single-dose screen rapidly identifies compounds with significant biological activity, prioritizing resources for more detailed dose-response studies on the most promising hits.

Table 1: Single-Dose (10 µM) Antiproliferative Activity of Phenylbipyridinylpyrazole Derivatives (Compounds 5a-j)

Compound IDMean Growth Percent (MGP) Across NCI-60 PanelKey Observations
5c 53%Broad-spectrum activity against multiple cancer types.[7][8][9]
5h 58%Broad-spectrum activity; particularly effective against all tested leukemia cell lines (17-40% growth).[8]
5e 85% (Overall), 4.04% (Leukemia SR)Highly selective and potent activity, inhibiting 96% of growth in the Leukemia SR cell line.[7][8][9]
5i Not specified (high correlation with known agents)Suggests a specific mechanism of action shared with standard anticancer drugs.[7][9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into the SAR of this compound class. While the full SAR is extensive, the comparison between compounds 5c , 5h , and 5e is particularly instructive. Compounds 5c and 5h demonstrated the most potent broad-spectrum activity, suggesting their chemical structures interact favorably with a target or pathway common to many cancer types.[7][8] In stark contrast, compound 5e showed remarkable selectivity.[7][8] This high degree of selectivity suggests that its structure may exploit a unique molecular vulnerability present primarily in the Leukemia SR cell line, making it a compelling candidate for targeted therapy development.

Unraveling the Mechanism of Action

To understand how these compounds exert their antiproliferative effects, a COMPARE analysis was performed by the NCI.[7][8] This algorithm compares the "fingerprint" of growth inhibition for a test compound across the 60-cell line panel with the fingerprints of over 40,000 standard anticancer agents whose mechanisms are known. A high correlation suggests a shared mechanism of action.

The analysis revealed significant correlations (Pearson correlation coefficient > 0.6) between the phenylbipyridinylpyrazole derivatives and agents known to act via two primary mechanisms:

  • Inhibition of Topoisomerase II: An enzyme critical for managing DNA tangles during replication. Its inhibition leads to DNA damage and apoptosis.

  • Inhibition of Pyrimidine Biosynthesis: Blocking the production of essential building blocks for DNA and RNA synthesis, thereby halting cell proliferation.[7][9]

For instance, compound 5e showed a high correlation with merbarone, a known topoisomerase II inhibitor.[7][8] Similarly, compounds 5h and 5i correlated strongly with dichloroallyl lawsone and N,N-dibenzyldaunomycin, which also interfere with topoisomerase II and nucleotide synthesis.[7][9]

G cluster_0 Cell Nucleus DNA Supercoiled DNA DNA_Breaks Double-Strand DNA Breaks DNA->DNA_Breaks Replication Stress (Inhibition Prevents Re-ligation) Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA Relaxes DNA Coils Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis Triggers Compound Phenylbipyridinylpyrazole Derivative (e.g., 5e, 5h) Compound->Topoisomerase_II Inhibition

Caption: Proposed mechanism of action via Topoisomerase II inhibition.

A Validated Protocol for In-Vitro Antiproliferative Screening

To ensure reproducibility and accuracy, a robust experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1][10]

Step-by-Step MTT Assay Protocol

Rationale: This protocol is designed as a self-validating system. The inclusion of untreated controls (100% viability), vehicle controls (to account for solvent effects), and a positive control (a known cytotoxic drug) allows for the normalization of data and confirmation of assay sensitivity.

  • Cell Culture & Seeding:

    • Action: Culture human cancer cell lines (e.g., HT-29 colon, PC-3 prostate) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Causality: Maintaining sterile, optimal growth conditions is essential for cell health and consistent assay performance.

    • Action: Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and seed 5,000-10,000 cells per well in a 96-well microtiter plate. Incubate for 24 hours.

    • Causality: The 24-hour incubation allows cells to adhere and resume logarithmic growth, ensuring they are in a responsive state for drug treatment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the phenylbipyridinylpyrazole derivatives in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-only controls.

    • Causality: A dose-response curve is critical for determining the potency (e.g., IC₅₀ value) of the compounds.

  • Incubation:

    • Action: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • Causality: This duration is typically sufficient for antiproliferative agents to exert their effects on the cell cycle and viability.

  • MTT Addition & Formazan Formation:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Causality: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active cells.

  • Solubilization & Data Acquisition:

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently pipette to dissolve the formazan crystals.

    • Causality: The organic solvent dissolves the water-insoluble formazan, creating a homogenous colored solution required for spectrophotometric measurement.

    • Action: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_workflow In-Vitro Screening Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment A->B C 3. Incubation (48-72h) B->C D 4. MTT Assay C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: A standardized workflow for in-vitro antiproliferative screening.

Comparison with Alternative Antiproliferative Agents

While phenylbipyridinylpyrazoles show promise, it is crucial to benchmark them against other therapeutic classes. One relevant and highly successful class of small-molecule inhibitors are the Janus Kinase (JAK) inhibitors.[11][12]

JAK Inhibitors: These agents are designed to interfere with the JAK-STAT signaling pathway, a critical communication route for cytokines that drive inflammation and cell proliferation in both autoimmune diseases and some cancers.[11][13][14] Several JAK inhibitors, such as Tofacitinib and Ruxolitinib, are now clinically approved drugs.[11][13][15]

Table 2: Comparative Profile of Phenylbipyridinylpyrazoles vs. JAK Inhibitors

FeaturePhenylbipyridinylpyrazole DerivativesJAK Inhibitors (e.g., Tofacitinib)
Core Structure PhenylbipyridinylpyrazolePyrrolo[2,3-d]pyrimidine
Primary Mechanism Topoisomerase II & Pyrimidine Synthesis Inhibition[7][9]ATP-competitive inhibition of the JAK kinase domain.[13]
Primary Target(s) DNA Topoisomerase IIJAK1, JAK2, JAK3, TYK2 kinases.[13][15]
Administration Pre-clinical (typically in-vitro/in-vivo)Oral tablet formulation.[12][14]
Development Stage Discovery / Pre-clinicalClinically Approved for various indications.[13][14]

This comparison highlights a key strategic divergence in drug design. The phenylbipyridinylpyrazoles appear to function as cytotoxic agents by directly disrupting DNA replication machinery. In contrast, JAK inhibitors are cytostatic or immunomodulatory, acting further upstream by blocking the signaling pathways that command cells to proliferate. Both approaches have proven value in oncology, and the choice of which to pursue depends on the specific cancer biology being targeted.

Conclusion and Future Perspectives

The in-vitro data strongly supports the continued investigation of phenylbipyridinylpyrazole derivatives as a promising class of antiproliferative agents. The identification of compounds with both broad-spectrum and highly selective activities provides multiple avenues for further development. The mechanistic link to topoisomerase II inhibition offers a clear and validated path for lead optimization.

Future work should focus on:

  • Comprehensive Dose-Response Studies: To accurately determine the IC₅₀ values for the most active compounds against a wider panel of cell lines.

  • Lead Optimization: Synthesizing new analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In-Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer to assess their therapeutic potential and safety profile.

  • Direct Target Engagement Assays: Moving beyond correlational studies like COMPARE to definitively confirm target inhibition (e.g., in-vitro topoisomerase II activity assays).

By systematically addressing these areas, the scientific community can determine if the initial promise of these compounds can be translated into a new generation of effective cancer therapies.

References

  • Al-Ostoot, F.H., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. PubMed. Available at: [Link]

  • Goveia, J., et al. (2020). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Center for Biotechnology Information. Available at: [Link]

  • Raffa, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. Available at: [Link]

  • Haque, M.R., et al. (2023). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Lan, R., et al. (1995). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Gautam, A.K. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available at: [Link]

  • Tanaka, H., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. Available at: [Link]

  • El-Gamal, M.I., et al. (2021). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. National Center for Biotechnology Information. Available at: [Link]

  • Wang, H., et al. (2023). Phenylpyrazole derivatives with antitumor activity. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Zarei, M., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Schoknecht, J., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Marinescu, M. & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Ortiz-Andrade, R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Rudra, S., et al. (2023). JAK-STAT inhibitors in Immune mediated diseases: An Overview. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Shawky, A.M., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Oakley, A. (n.d.). Janus kinase inhibitors. DermNet. Retrieved from [Link]

  • Li, W., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Pharmacology. Available at: [Link]

  • National Rheumatoid Arthritis Society (NRAS). (2022). JAK inhibitors Used For Rheumatoid Arthritis (RA). NRAS. Available at: [Link]

Sources

Validation

The Crucible and the Catalyst: A Head-to-Head Comparison of Classical vs. Modern Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone of medicinal chemistry and agrochemicals, forming the structural core of blockbuster drugs like Celebrex and Viagra.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry and agrochemicals, forming the structural core of blockbuster drugs like Celebrex and Viagra.[1] The enduring relevance of this five-membered heterocycle has spurred over a century of synthetic innovation. This guide provides a detailed comparison of the foundational classical methods and the sophisticated modern techniques for pyrazole synthesis, offering insights into the causality behind experimental choices and providing the data needed to select the optimal strategy for a given research and development challenge.

Part 1: The Classical Cornerstone - The Knorr Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the quintessential classical route to pyrazoles.[2][3] This method's longevity is a testament to its reliability and the ready availability of its starting materials.

Mechanism and Rationale

The Knorr synthesis proceeds via a two-step condensation-cyclization sequence.[4][5] Typically catalyzed by a weak acid, the more nucleophilic nitrogen of the hydrazine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, driven by the formation of a stable aromatic ring, results in the pyrazole product with the elimination of two molecules of water.[3] The use of an acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[4]

G reagents 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Initial Condensation acid H⁺ (catalyst) reagents->acid cyclization Intramolecular Condensation hydrazone->cyclization pyrazole Pyrazole Product cyclization->pyrazole Dehydration h2o 2 H₂O cyclization->h2o G cluster_tm Transition-Metal Catalysis cluster_cyclo [3+2] Cycloaddition cluster_mcr Multicomponent Reactions tm_start Hydrazones/ Enaminones tm_cat Cu or Pd Catalyst (e.g., Cu₂O, Pd(OAc)₂) tm_start->tm_cat Oxidative Cyclization tm_end Substituted Pyrazoles tm_cat->tm_end cyclo_start Diazo Compound + Alkyne cyclo_cat Ag or Ru Catalyst (e.g., AgOTf) cyclo_start->cyclo_cat 1,3-Dipolar Cycloaddition cyclo_end Regiospecific Pyrazoles cyclo_cat->cyclo_end mcr_start Aldehyde + β-Ketoester + Hydrazine mcr_cat One-Pot Synthesis mcr_start->mcr_cat Tandem Reactions mcr_end Diverse Pyrazoles mcr_cat->mcr_end

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

This document provides an essential, in-depth guide to the safe handling and disposal of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1343099-23-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an essential, in-depth guide to the safe handling and disposal of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1343099-23-9). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide is structured not as a rigid template, but as a direct, operational plan rooted in the principles of chemical causality and risk mitigation. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

The Foundational Principle: A Proactive Hazard Assessment

Before any personal protective equipment (PPE) is selected, a clear understanding of the why is critical. The molecular structure of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile dictates its potential hazards. It is a heterocyclic compound containing a pyrazole ring and, crucially, a nitrile (-C≡N) functional group.

  • The Nitrile Group: Organic nitriles are a well-documented class of compounds that demand respect. Their toxicity is often associated with the potential to be metabolized in the body, releasing cyanide ions. Therefore, we must assume this compound is toxic if swallowed, in contact with skin, or inhaled.[1] The European Chemicals Agency (ECHA) classifies this specific compound as Acutely Toxic (Category 3) via inhalation.[2] An SDS for the closely related 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile confirms these risks, listing it as harmful if swallowed, in contact with skin, or inhaled, and a cause of serious eye and skin irritation.[3]

  • The Pyrazole Ring: Pyrazole-based structures are common in pharmaceuticals but can also present as contact irritants. The SDS for a similar pyrazole compound indicates risks of skin and eye irritation and potential respiratory tract irritation.[4][5]

  • Physical Form: As a solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of airborne dust or aerosols, which can be easily inhaled.

This assessment logically concludes that our primary safety goal is to prevent all contact with the skin, eyes, and respiratory system. PPE is the final barrier in a comprehensive safety strategy that must begin with engineering controls.

The Core Directive: A Multi-Layered PPE & Handling Protocol

Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan that outlines specific operating procedures, engineering controls, and PPE requirements.[6][7][8][9]

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole method of protection. All handling of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile must be performed within a certified Chemical Fume Hood . This primary engineering control is non-negotiable and is designed to capture dust and vapors at the source, protecting the user and the laboratory environment.

Personal Protective Equipment: The Essential Barrier

The following table summarizes the required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Chemical Splash GogglesNitrile Gloves (min. 5 mil)Certified Lab CoatNot required if container is sealed
Weighing Solid Chemical Splash GogglesNitrile Gloves (min. 5 mil)Certified Lab CoatRequired: Perform in fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile Gloves (min. 5 mil), double-gloving recommendedCertified Lab CoatRequired: Perform in fume hood
Reaction Workup Chemical Splash Goggles & Face ShieldNitrile Gloves (min. 5 mil), double-gloving recommendedCertified Lab CoatRequired: Perform in fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatRequired: Air-purifying respirator with organic vapor/particulate cartridges

Detailed PPE Specifications:

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4] A full-face shield must be worn over the goggles during procedures with a higher risk of splashes, such as when transferring solutions or during reaction workup.[4]

  • Hand Protection: Disposable nitrile gloves are the standard for providing a barrier against incidental chemical contact.[10][11][12] Given the toxicity profile, gloves should be a minimum of 5-mil thickness for splash protection.[13] Crucially, thin nitrile gloves provide only short-term splash protection and must be removed and discarded immediately upon any known or suspected contact. [13] For prolonged tasks, consider double-gloving. Always inspect gloves for tears or pinholes before use.

  • Body Protection: A certified professional lab coat, fully buttoned, is required to protect skin and personal clothing.

  • Respiratory Protection: All routine handling must occur inside a chemical fume hood. If a situation arises where the concentration of dust or vapor may exceed exposure limits (e.g., a large spill), a NIOSH-approved air-purifying respirator with appropriate cartridges must be used by trained personnel.[14]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, logical workflow is paramount for safety.

Donning PPE: A Sequence for Safety

The order in which PPE is put on is designed to prevent cross-contamination.

G cluster_prep Preparation Phase cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Fume_Hood 2. Verify Fume Hood is operational Inspect_PPE->Fume_Hood Lab_Coat 3. Don Lab Coat (fully buttoned) Fume_Hood->Lab_Coat Goggles 4. Don Chemical Splash Goggles/Face Shield Lab_Coat->Goggles Gloves 5. Don Nitrile Gloves (pull cuffs over lab coat sleeves) Goggles->Gloves

Caption: Workflow for Preparation and PPE Donning.

Doffing PPE: A Sequence to Avoid Contamination

Removing PPE in the correct order is critical to prevent transferring contaminants from the "dirty" exterior of the equipment to your skin or clothing.

G cluster_doffing Doffing Sequence (Exit Workflow) cluster_final Final Step Gloves 1. Remove Gloves (without touching outside with bare hands) Goggles 2. Remove Goggles/Face Shield (handle by straps) Gloves->Goggles Lab_Coat 3. Remove Lab Coat (turn inside out as it's removed) Goggles->Lab_Coat Wash_Hands 4. Wash Hands Thoroughly with Soap and Water Lab_Coat->Wash_Hands

Caption: Workflow for Safe PPE Doffing.

Disposal Plan: Managing Contaminated Materials

Proper disposal is an integral part of the handling lifecycle.

  • Contaminated PPE: All disposable items, such as nitrile gloves, bench paper, and weighing papers that have come into contact with the chemical, must be disposed of immediately into a clearly labeled, sealed hazardous waste container.[15] Do not discard these items in the regular trash.

  • Chemical Waste:

    • Segregation: This compound is a non-halogenated organic. Its waste stream must be kept separate from halogenated waste to ensure proper and cost-effective disposal.[16]

    • Collection: Collect all waste (excess solid, solutions, and rinsates) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[15][16] The label must include the words "Hazardous Waste" and the full chemical name: "2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile".[15][16]

    • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[15]

    • Disposal: The final disposal of this waste will likely be through high-temperature incineration at a licensed hazardous waste facility, managed by your institution's Environmental Health and Safety (EHS) department.[17][18]

By adhering to this comprehensive plan, you build a system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Acetonitrile: Production, Hazards & Waste Disposal. Study.com. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile | AMERICAN ELEMENTS. American Elements. [Link]

  • Acetonitrile | CH3CN | CID 6342. PubChem, National Institutes of Health. [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS, University of Pennsylvania. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET - 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole. Thermo Fisher Scientific. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]

  • 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile - Overview. ECHA CHEM, European Chemicals Agency. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.